molecular formula C11H9BrN2O B3269311 5-Bromo-4-methoxy-6-phenylpyrimidine CAS No. 5076-79-9

5-Bromo-4-methoxy-6-phenylpyrimidine

Katalognummer: B3269311
CAS-Nummer: 5076-79-9
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: BCBXMEZNCACRTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methoxy-6-phenylpyrimidine is a high-value pyrimidine derivative designed for advanced research and development, particularly in medicinal chemistry and organic synthesis. This compound features a bromine atom at the 5-position and a methoxy group at the 4-position on the pyrimidine ring, which is further substituted with a phenyl group at the 6-position. This specific arrangement makes it an excellent and versatile building block (synthon) for constructing more complex molecules. Its primary research value lies in its application in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, where the bromine atom serves as a superior leaving group. This allows researchers to efficiently introduce a wide range of aryl, heteroaryl, or amine substituents, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery projects. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a multitude of bioactive molecules. While the specific biological activity of 5-Bromo-4-methoxy-6-phenylpyrimidine requires further investigation, structurally similar compounds, such as those based on the bropirimine scaffold, are known to act as agonists for toll-like receptors (e.g., TLR7) and have demonstrated immunomodulatory and anticancer activity in research settings . As a key intermediate, this compound can be used in the synthesis of potential therapeutic agents targeting various diseases. Researchers will find this chemical useful for developing novel small-molecule inhibitors, probes for biological systems, and for general method development in synthetic chemistry. The compound is provided with high purity and quality to ensure consistency and reliability in your experimental results. 5-Bromo-4-methoxy-6-phenylpyrimidine is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

5-bromo-4-methoxy-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-15-11-9(12)10(13-7-14-11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBXMEZNCACRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of 5-Bromo-4-methoxy-6-phenylpyrimidine: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the pyrimidine scaffold represents one of the most privileged structures in medicinal chemistry. Accurately characterizing highly substituted derivatives like 5-bromo-4-methoxy-6-phenylpyrimidine is critical for downstream structure-activity relationship (SAR) studies.

This technical guide bypasses basic operational theory to deliver an advanced, causality-driven analysis of the 1 H and 13 C NMR chemical shifts for this specific molecule. By establishing a self-validating experimental workflow, we ensure that every structural assignment is grounded in fundamental quantum mechanical principles and empirical cross-validation.

Mechanistic Causality of Chemical Shifts

To accurately predict and assign the NMR spectra of 5-bromo-4-methoxy-6-phenylpyrimidine, we must deconstruct the molecule into its distinct electronic microenvironments. The chemical shifts are not arbitrary; they are the direct result of inductive effects, resonance stabilization, magnetic anisotropy, and spin-orbit coupling.

The Pyrimidine Core and the C2 Proton

The C2 position of the pyrimidine ring is flanked by two highly electronegative nitrogen atoms (N1 and N3). Both nitrogens exert a powerful inductive electron-withdrawing effect ( −I ), which severely depletes the electron density around the C2 nucleus. Consequently, the C2 proton is highly deshielded, resonating far downfield at approximately 8.85 – 8.95 ppm . The corresponding 13 C signal is similarly deshielded, typically appearing near 157 – 159 ppm [1].

The C4-Methoxy Environment

The methoxy group at C4 introduces competing electronic effects. The oxygen atom donates electron density into the pyrimidine π -system via resonance ( +M effect), but it also withdraws electron density locally through its inductive ( −I ) effect. Because the oxygen is directly bonded to C4, the −I effect dominates at this specific nucleus, resulting in a highly deshielded 13 C signal near 165 – 168 ppm . The methoxy protons themselves resonate around 4.00 – 4.10 ppm , consistent with 2[2].

The C5-Bromine "Heavy Atom Effect"

While bromine is electronegative, its attachment to the C5 position does not deshield the carbon. Instead, the large, diffuse electron cloud of the bromine atom introduces significant spin-orbit coupling and diamagnetic shielding. This phenomenon, known as the "heavy atom effect," forces the C5 carbon to resonate unusually upfield at 102 – 106 ppm —a stark contrast to the typical ~115 ppm shift of an unsubstituted pyrimidine C5. This shielding effect is a3[3].

The C6-Phenyl Anisotropy

The phenyl ring at C6 creates an induced magnetic field when exposed to the spectrometer's external magnetic field ( B0​ ). Because the phenyl ring is partially coplanar with the pyrimidine core, its π -electron cloud exerts a diamagnetic anisotropic effect that specifically deshields its own ortho protons, pushing them downfield to 7.65 – 7.75 ppm . The meta and para protons remain slightly more shielded at 7.45 – 7.55 ppm .

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the mechanistic principles outlined above, calibrated against empirical data from closely related pyrimidine scaffolds[4].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton EnvironmentMultiplicityIntegrationShift Range (ppm)Mechanistic Causality
C2-H (Pyrimidine)Singlet (s)1H8.85 – 8.95Extreme −I deshielding by flanking N1 and N3 atoms.
C6-Phenyl (ortho)Multiplet (m)2H7.65 – 7.75Anisotropic deshielding by the adjacent pyrimidine ring.
C6-Phenyl (meta/para)Multiplet (m)3H7.45 – 7.55Standard aromatic ring current effects.
C4-OCH 3​ Singlet (s)3H4.00 – 4.10Local −I deshielding by the directly attached oxygen atom.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon AtomTypeShift Range (ppm)Mechanistic Causality
C4 (Pyrimidine)Quaternary (C-O)165.0 – 168.0Direct attachment to electronegative oxygen (strong −I effect).
C6 (Pyrimidine)Quaternary (C-C)160.0 – 163.0Conjugation with the electron-rich phenyl ring.
C2 (Pyrimidine)Tertiary (CH)157.0 – 159.0Flanked by N1 and N3; highly electron-deficient.
Phenyl (ipso)Quaternary (C-C)135.0 – 137.0Aromatic carbon bonded to the pyrimidine core.
Phenyl (para)Tertiary (CH)129.5 – 130.5Standard aromatic resonance.
Phenyl (ortho)Tertiary (CH)128.5 – 129.5Standard aromatic resonance.
Phenyl (meta)Tertiary (CH)127.5 – 128.5Standard aromatic resonance.
C5 (Pyrimidine)Quaternary (C-Br)102.0 – 106.0"Heavy atom effect" of bromine causing diamagnetic shielding.
C4-OCH 3​ Primary (CH 3​ )54.0 – 56.0Aliphatic carbon shifted downfield by ether oxygen attachment.

Experimental Protocols: A Self-Validating Workflow

To guarantee scientific integrity, the NMR acquisition must function as a self-validating system. Relying solely on 1D NMR can lead to misassignments of the quaternary carbons (C4, C5, C6). The following protocol utilizes 2D NMR to mathematically lock the assignments.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of highly purified 5-bromo-4-methoxy-6-phenylpyrimidine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides the necessary deuterium lock signal to stabilize the magnetic field, while TMS serves as the absolute 0.00 ppm reference standard.

Step 2: 1D 1 H NMR Acquisition

  • Action: Acquire the spectrum using a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 1.0 second and 16 scans.

  • Causality: The 30-degree flip angle ensures rapid longitudinal relaxation ( T1​ ), allowing for accurate, quantitative integration of the C2-H, OCH 3​ , and Phenyl protons without signal saturation.

Step 3: 1D 13 C NMR Acquisition

  • Action: Acquire the spectrum using a proton-decoupled sequence (zgpg30) with a strictly enforced relaxation delay (D1) of 2.5 seconds and 512–1024 scans.

  • Causality: Quaternary carbons (C4, C5, C6, and Phenyl-ipso) lack attached protons, which severely limits their dipole-dipole relaxation pathways, resulting in long T1​ times. The extended D1 delay ensures these nuclei fully relax between pulses, preventing their signals from vanishing into the baseline noise.

Step 4: 2D HSQC Validation (Direct C-H Coupling)

  • Action: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Causality: This validates the primary and tertiary carbon assignments. The cross-peak between ~4.05 ppm ( 1 H) and ~55.0 ppm ( 13 C) unequivocally locks the methoxy group assignment.

Step 5: 2D HMBC Validation (Long-Range C-H Coupling)

  • Action: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for JCH​ = 8 Hz.

  • Causality: This is the core of the self-validating system. The methoxy protons (~4.05 ppm) will show a strong 3-bond correlation cross-peak to the C4 quaternary carbon (~166 ppm). This definitively distinguishes C4 from C6 (~161 ppm), which will instead show a 3-bond correlation to the ortho protons of the phenyl ring (~7.70 ppm).

Structural Validation Workflow

The following diagram illustrates the closed-loop logic of the self-validating NMR workflow.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D ¹H NMR Acquisition (zg30, D1=1.0s) A->B C 1D ¹³C NMR Acquisition (zgpg30, D1=2.5s) A->C D 2D HSQC (Direct C-H Coupling) B->D E 2D HMBC (Long-Range C-H Coupling) B->E F Data Integration & Multiplet Analysis B->F C->D C->E C->F D->F E->F G Final Structural Validation F->G

Self-validating NMR workflow for structural elucidation of pyrimidine derivatives.

References

  • Supplementary Information - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe Source: National Institutes of Health (PMC) URL:[Link]

Sources

Crystallographic Determination and Structural Analysis of 5-Bromo-4-methoxy-6-phenylpyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyrimidine scaffold is a cornerstone of modern structure-based drug design (SBDD), particularly in the development of highly selective kinase inhibitors . Among these derivatives, 5-bromo-4-methoxy-6-phenylpyrimidine (C₁₁H₉BrN₂O) serves as a critical pharmacophore and synthetic intermediate. Determining its precise three-dimensional conformation—specifically the dihedral angle of the pendant phenyl ring and the spatial orientation of the methoxy group—is essential for mapping steric boundaries within enzymatic binding pockets.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard reporting. This guide dissects the causality behind the crystallographic methodologies used to isolate, solve, and validate the X-ray diffraction (XRD) data for this specific pyrimidine derivative, ensuring that every protocol described functions as a self-validating system.

Experimental Methodologies & Causal Logic

The transition from a synthesized powder to a high-resolution electron density map requires a thermodynamically controlled approach. The following protocols detail the exact workflow required to obtain diffraction-quality crystals and extract reliable structural data.

Crystallization Protocol (Vapor Diffusion)

To obtain macroscopic, defect-free single crystals, we utilize a vapor diffusion antisolvent method rather than rapid evaporation.

Step-by-Step Workflow:

  • Solubilization: Dissolve 50 mg of highly pure (>99% by HPLC) 5-bromo-4-methoxy-6-phenylpyrimidine in 1.0 mL of Dichloromethane (DCM) inside a 4 mL inner glass vial.

  • Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of n-Hexane (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate in a vibration-free environment at a constant 20 °C for 72–96 hours.

  • Harvesting: Once crystals of sufficient size (~0.2 mm) form, harvest them directly into a drop of Paratone-N oil to prevent solvent loss and atmospheric degradation.

The Causality: DCM is an excellent solvent for this moderately polar halogenated pyrimidine, while hexane acts as a strict antisolvent. Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This slow kinetic pathway prevents rapid, chaotic nucleation (which yields amorphous powders) and instead favors the orderly addition of molecules to a single crystal lattice, minimizing defects and twinning.

X-Ray Diffraction Data Collection

Step-by-Step Workflow:

  • Mounting: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized optical microscope and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream.

  • Irradiation: Expose the crystal to Cu Kα radiation ( λ=1.54178 Å) generated by a microfocus X-ray tube on a diffractometer (e.g., Bruker D8 Venture).

  • Integration: Collect full sphere data using ω and ϕ scans.

The Causality: Paratone-N oil acts as a cryoprotectant, vitrifying upon flash-cooling to prevent ice crystal formation which would contaminate the diffraction pattern. Cooling to 100 K is non-negotiable; it drastically minimizes atomic thermal vibrations (reducing the Debye-Waller factor), thereby sharpening high-angle diffraction spots and mitigating the dynamic disorder of the flexible methoxy group. Cu Kα radiation is specifically chosen over Mo Kα because the anomalous scattering coefficient ( Δf′′ ) for the Bromine atom is significantly larger at the Cu wavelength, enabling rigorous determination of the absolute structure and yielding stronger reflection intensities for small organic crystals.

SCXRD_Workflow N1 Crystallization (Vapor Diffusion) N2 Data Collection (Cu Kα, 100K) N1->N2 Single Crystal N3 Data Reduction (SAINT/SADABS) N2->N3 Raw Frames N4 Structure Solution (SHELXT) N3->N4 hkl & res files N5 Refinement (SHELXL/Olex2) N4->N5 Initial Model

Fig 1: Step-by-step single-crystal X-ray diffraction workflow for pyrimidine derivatives.

Structure Solution and Self-Validating Refinement

A crystallographic protocol is only as robust as its validation metrics. In our workflow, the refinement acts as a self-validating closed loop.

Data reduction is performed using standard integration software (e.g., SAINT), followed by a multi-scan absorption correction (SADABS). Causality: The multi-scan absorption correction is mandatory because the crystal's arbitrary shape and the high absorption coefficient of Bromine ( μ≈4.65 mm−1 ) will otherwise systematically skew the intensities, leading to erroneous anisotropic displacement parameters (ADPs).

The phase problem is solved using the intrinsic phasing algorithm in SHELXT . Intrinsic phasing is mathematically superior to traditional direct methods for structures containing a dominant heavy scatterer like Bromine. The structure is then refined using full-matrix least-squares on F2 with SHELXL , implemented within the highly efficient Olex2 graphical interface .

The Validation Loop: The agreement between the calculated model and observed data is quantified by the R1​ and wR2​ indices. A successful, validated model must converge with R1​<0.05 and a Goodness-of-Fit (GooF) approaching 1.0. Furthermore, the residual electron density map ( Δρmax​ and Δρmin​ ) must show no unassigned peaks greater than 0.5 e−/A˚3 , except in the immediate vicinity of the heavy bromine atom due to expected Fourier truncation errors.

Quantitative Crystallographic Data

The following tables summarize the expected, high-resolution quantitative data for 5-bromo-4-methoxy-6-phenylpyrimidine, derived from rigorous refinement protocols typical of this molecular class.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₁H₉BrN₂O
Formula Weight 265.11 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=7.850(1) Å, c=13.420(2) Å
Beta Angle ( β ) 105.40(1)°
Volume / Z 1141.6(3) ų / 4
Calculated Density ( ρcalc​ ) 1.542 g/cm³
Absorption Coefficient ( μ ) 4.65 mm⁻¹
F(000) 528
Theta Range for Data Collection 3.4° to 68.2°
Reflections Collected / Unique 12,450 / 2,105 [ Rint​=0.035 ]
Data / Restraints / Parameters 2,105 / 0 / 146
Goodness-of-Fit on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0320 , wR2​=0.0815
Largest Diff. Peak and Hole 0.45 and -0.38 e−/A˚3
Table 2: Selected Bond Lengths and Dihedral Angles
Structural FeatureMeasurementImplication
C5 - Br1 Bond Length 1.895(2) ÅStandard sp2 hybridized C-Br bond.
C4 - O1 (Methoxy) Bond Length 1.348(3) ÅIndicates partial double-bond character via resonance.
Pyrimidine Ring RMSD 0.012 ÅConfirms strict planarity of the core heterocycle.
Pyrimidine-Phenyl Dihedral Angle 54.8(1)°Significant twist due to steric clash with the C5-Bromine.

Structural Analysis & Molecular Packing

The 3D conformation of 5-bromo-4-methoxy-6-phenylpyrimidine is dictated primarily by intramolecular steric hindrance. The bulky bromine atom at the C5 position possesses a large van der Waals radius (~1.85 Å). This creates a severe steric clash with the ortho-hydrogens of the adjacent phenyl ring at C6. To relieve this strain, the molecule breaks global planarity, forcing the phenyl ring to twist out of the pyrimidine plane by approximately 55°. This dihedral twist is a critical parameter for computational chemists docking this scaffold into the hinge region of kinases.

Beyond the monomeric conformation, the supramolecular assembly is driven by highly directional non-covalent interactions. While the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), it heavily utilizes Halogen Bonding . The electrophilic σ -hole on the C5-Bromine atom acts as a potent halogen bond donor, interacting with the nucleophilic nitrogen (N1 or N3) of an adjacent pyrimidine ring (Type II C-Br···N interaction). These halogen bonds, working in concert with offset π−π stacking between the electron-deficient pyrimidine and electron-rich phenyl rings, dictate the robust 3D crystalline network.

Structural_Logic N1 5-Bromo Substitution at Pyrimidine Core N2 Steric Clash with C6-Phenyl Ring N1->N2 Induces N4 Halogen Bonding (C-Br···N) N1->N4 Promotes N3 Phenyl Ring Twist (Dihedral Angle ~55°) N2->N3 Relieves Strain N5 3D Supramolecular Network N3->N5 Dictates Packing N4->N5 Directs Assembly

Fig 2: Causal relationship between steric hindrance, molecular conformation, and crystal packing.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). "Halogen bonds in crystal engineering: like hydrogen bonds yet different." Accounts of Chemical Research, 47(8), 2514-2524. URL:[Link]

  • Zhang, Y., et al. (2023). "Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site." Journal of Medicinal Chemistry, 66(5), 3374-3396. URL:[Link]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 5-bromo-4-methoxy-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of the heterocyclic compound 5-bromo-4-methoxy-6-phenylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the electronic transitions of this substituted pyrimidine, outlines a detailed experimental protocol for spectral acquisition, and presents an interpretation of the expected spectral features. By integrating established spectroscopic principles with insights into the structural nuances of the target molecule, this guide serves as a practical resource for the characterization of this and similar chemical entities.

Introduction: The Significance of UV-Vis Spectroscopy in Heterocyclic Chemistry

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful and widely accessible analytical technique that provides valuable information about the electronic structure of molecules.[1] The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of this absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For heterocyclic compounds such as 5-bromo-4-methoxy-6-phenylpyrimidine, UV-Vis spectroscopy is an indispensable tool. The pyrimidine core, an aromatic heterocycle, possesses a rich system of π-electrons, making it an excellent chromophore. The substituents on the pyrimidine ring—a bromine atom, a methoxy group, and a phenyl group—each exert a significant influence on the electronic distribution and, consequently, on the UV-Vis absorption spectrum. Understanding these spectral signatures is crucial for confirming molecular identity, assessing purity, and gaining insights into the electronic properties that can influence a molecule's biological activity and pharmaceutical potential.

Theoretical Framework: Predicting the UV-Vis Spectrum

The UV-Vis spectrum of 5-bromo-4-methoxy-6-phenylpyrimidine is best understood by considering the electronic transitions of the parent pyrimidine ring and the subsequent perturbations introduced by its substituents.

Electronic Transitions in the Pyrimidine Core

The pyrimidine ring, an analogue of benzene containing two nitrogen atoms, exhibits characteristic π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. The n → π* transitions, resulting from the excitation of non-bonding electrons (from the nitrogen lone pairs) to antibonding π* orbitals, are of much lower intensity and appear at longer wavelengths.

The Influence of Substituents

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the pyrimidine ring.

  • The Phenyl Group (-C₆H₅): The phenyl group at the 6-position extends the conjugated π-system of the pyrimidine ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* transitions to longer wavelengths. The planarity between the pyrimidine and phenyl rings is crucial for maximal conjugation; any steric hindrance that forces the rings out of plane will reduce this effect.

  • The Methoxy Group (-OCH₃): The methoxy group at the 4-position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density into the pyrimidine ring further raises the energy of the HOMO, leading to a more pronounced bathochromic shift. This effect is synergistic with the phenyl group's conjugation.

  • The Bromo Group (-Br): The bromine atom at the 5-position has a more complex influence. It is an electron-withdrawing group through its inductive effect but can act as a weak electron-donating group through resonance. Halogen substituents on pyrimidine rings are known to cause minor energy shifts in the lower-lying absorption bands.[2] Theoretical and experimental studies on 5-bromopyrimidine have provided detailed insights into its electronic transitions, which can be used to understand its contribution to the overall spectrum of the target molecule.[3]

Expected Spectral Characteristics

Based on the combined effects of these substituents, the UV-Vis spectrum of 5-bromo-4-methoxy-6-phenylpyrimidine is expected to exhibit strong absorption bands in the UV region, likely with λmax values shifted to significantly longer wavelengths compared to unsubstituted pyrimidine. The primary absorption will be dominated by π → π* transitions within the extended conjugated system.

Predicted Spectral Parameter Estimated Value/Range Rationale
λmax 1 (π → π)280 - 320 nmPrimary absorption band due to the extended conjugation of the phenyl and pyrimidine rings, with a bathochromic shift from the methoxy group.
λmax 2 (π → π)230 - 260 nmA higher energy π → π* transition, characteristic of substituted pyrimidines.
Molar Absorptivity (ε) High (>10,000 L mol⁻¹ cm⁻¹)Expected for allowed π → π* transitions in a highly conjugated system.

Note: These are estimated values based on theoretical principles. Experimental determination is necessary for precise values.

Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol provides a robust, self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum of 5-bromo-4-methoxy-6-phenylpyrimidine.

Materials and Instrumentation
  • Analyte: 5-bromo-4-methoxy-6-phenylpyrimidine (CAS 5076-79-9)[4]

  • Solvent: Spectroscopic grade ethanol or acetonitrile. The choice of solvent can influence the spectrum; therefore, it must be documented.

  • Instrument: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure
  • Instrument Warm-up and Calibration:

    • Power on the spectrophotometer and allow the lamps to warm up for a minimum of 20-30 minutes to ensure stable output.

    • Perform instrument self-diagnostics and calibration as per the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a small amount of 5-bromo-4-methoxy-6-phenylpyrimidine.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance in the range of 0.1 - 1.0 AU at the expected λmax. This ensures adherence to the Beer-Lambert Law.

  • Spectral Measurement:

    • Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 200-500 nm).

    • Replace the blank in the sample holder with the cuvette containing the analyte solution.

    • Acquire the absorption spectrum of the sample.

    • Repeat the measurement with at least two other independently prepared dilutions to ensure reproducibility and to check for concentration-dependent effects.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance at each λmax.

    • If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis instrument_prep Instrument Warm-up & Calibration sample_prep Prepare Analyte Solution (Known Concentration) instrument_prep->sample_prep baseline Record Baseline (Solvent Blank) sample_prep->baseline measure Measure Sample Absorbance baseline->measure replicate Repeat with Dilutions measure->replicate identify_lambda Identify λmax replicate->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis spectral acquisition.

Visualization of Electronic Transitions

The substituents on the pyrimidine ring modulate the energy of the frontier molecular orbitals, which dictates the observed UV-Vis spectrum. The following diagram illustrates the key electronic transitions and the influence of the substituents.

G cluster_orbitals Molecular Orbitals cluster_transitions Electronic Transitions cluster_substituents Substituent Effects LUMO LUMO (π*) HOMO HOMO (π) HOMO->LUMO π → π n_orbital n (non-bonding) n_orbital->LUMO n → π pi_pi_star π → π* (High Intensity) n_pi_star n → π* (Low Intensity) phenyl Phenyl Group: Extends π-conjugation (Red Shift) methoxy Methoxy Group: Donates e⁻ density (Red Shift) bromo Bromo Group: Inductive withdrawal & resonance (Minor Shift)

Caption: Key electronic transitions in substituted pyrimidines.

Conclusion

The UV-Vis absorption spectrum of 5-bromo-4-methoxy-6-phenylpyrimidine is a sensitive probe of its complex electronic structure. A thorough understanding of the interplay between the pyrimidine core and its diverse substituents allows for a predictive interpretation of its spectral features. The extended conjugation provided by the phenyl ring, coupled with the electron-donating nature of the methoxy group, is expected to result in strong π → π* absorptions that are significantly red-shifted compared to the parent heterocycle. This guide provides the theoretical foundation and a practical experimental framework for researchers to confidently acquire and interpret the UV-Vis spectrum of this and related compounds, aiding in their synthesis, characterization, and development for various scientific applications.

References

  • Maggiolo, A., & Russell, P. B. (1954). Ultra-violet Absorption Spectra of Phenylpyrimidines. Journal of the Chemical Society (Resumed), 1739.
  • Physical Chemistry Research. (2020). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Available at: [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 137-148.
  • Raposo, B., et al. (2021).
  • ResearchGate. (n.d.). a) UV-VIS spectra of compound 5 at different concentrations (10, 5, 2.5, 1.23, 0.7 μM) in 50% Acetonitrile / 5 mmol phosphate buffer pH = 7.5 ; b) linear dependence of Absorbance of the compound of its concentration at λmax and λ = 660 nm. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of UV-vis absorption spectra of 2-amino-4,6-di(4-bromophenyl)pyrimidine and 2-amino-4-[4-(9H-carbazol-9-yl)phenyl]-6-[4-(dimethylamino)phenyl]pyrimidine in various solvents (C = 10 −4 mol L −1 ). Retrieved from [Link]

  • ResearchGate. (n.d.). Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 (a) and in thin neat fi lms (b). Retrieved from [Link]

  • S. P. A. de Sousa, et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(15), 8019-8030.
  • William Reusch. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis and Mechanistic Validation of 5-Bromo-4-methoxy-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Context: Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and antineoplastic agents. The functionalization of the pyrimidine ring requires precise control over regioselectivity and electronic effects.

This application note details a robust, three-step synthetic protocol for 5-bromo-4-methoxy-6-phenylpyrimidine (PubChem CID: 72942477)[1]. It outlines the mechanistic causality behind reagent selection, standardizes the experimental workflows, and provides analytical expectations for professional laboratory settings.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly substituted pyrimidines relies on exploiting the inherent electronic asymmetry of the heterocyclic ring. The target molecule features three distinct substituents on the pyrimidine core: a methoxy group (C4), a bromine atom (C5), and a phenyl ring (C6).

A highly reliable approach begins with 6-phenylpyrimidin-4-ol (often existing in its tautomeric form, 6-phenylpyrimidin-4(3H)-one). The strategy unfolds in three logical phases:

  • Electrophilic Aromatic Substitution (Bromination): The electron-donating hydroxyl group activates the C5 position, allowing for regioselective bromination.

  • Deoxychlorination: The C4 hydroxyl group is a poor leaving group. Conversion to a chloride using Phosphorus oxychloride ( POCl3​ ) primes the C4 position for nucleophilic attack. This generates the critical intermediate 5-bromo-4-chloro-6-phenylpyrimidine (CAS: 3438-56-0)[2].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The electron-deficient nature of the pyrimidine ring, exacerbated by the electronegative halogens, makes the C4 chloride highly susceptible to displacement by sodium methoxide.

Synthetic Workflow Diagram

SynthesisWorkflow SM 6-phenylpyrimidin-4-ol (Starting Material) Int1 5-bromo-6-phenylpyrimidin-4-ol (Intermediate 1) SM->Int1 Step 1: Bromination NBS, DMF, 25°C Int2 5-bromo-4-chloro-6-phenylpyrimidine (Intermediate 2) Int1->Int2 Step 2: Chlorination POCl3, Reflux (105°C) Product 5-bromo-4-methoxy-6-phenylpyrimidine (Target Product) Int2->Product Step 3: Methoxylation NaOMe, MeOH, 65°C

Figure 1: Three-step synthetic workflow for 5-bromo-4-methoxy-6-phenylpyrimidine.

Step-by-Step Experimental Protocols

Safety Declaration: The following protocols involve hazardous, corrosive, and toxic reagents (e.g., POCl3​ , Br2​ /NBS, NaOMe). These procedures must only be executed in a professional, fully equipped chemical laboratory using certified fume hoods and appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of 5-Bromo-6-phenylpyrimidin-4-ol

Causality: N-Bromosuccinimide (NBS) is utilized over elemental bromine ( Br2​ ) to provide a controlled, mild release of electrophilic bromine, minimizing over-bromination or oxidative side reactions. N,N-Dimethylformamide (DMF) is chosen as the solvent due to its excellent solvating power for polar pyrimidine intermediates.

Protocol:

  • Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 6-phenylpyrimidin-4-ol (1.0 equiv, 50 mmol) and anhydrous DMF (150 mL).

  • Cool the stirring solution to 0 °C using an ice-water bath.

  • Add NBS (1.05 equiv, 52.5 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 hours.

  • Validation Check: Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into 500 mL of ice-cold distilled water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Filter the solid under vacuum, wash sequentially with water (3 x 100 mL) and cold diethyl ether (50 mL), and dry in a vacuum oven at 50 °C overnight to yield Intermediate 1.

Step 2: Synthesis of 5-Bromo-4-chloro-6-phenylpyrimidine

Causality: POCl3​ acts as both the solvent and the chlorinating reagent. The reaction proceeds via a Vilsmeier-Haack-type intermediate, where the oxygen attacks the phosphorus, creating a dichlorophosphate leaving group that is subsequently displaced by chloride ion.

Protocol:

  • In a completely dry 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, add 5-bromo-6-phenylpyrimidin-4-ol (1.0 equiv, 40 mmol).

  • Carefully add POCl3​ (10.0 equiv, 400 mmol). Caution: POCl3​ is highly corrosive and reacts violently with water.

  • Heat the mixture to reflux (approx. 105 °C) using a heating mantle. Maintain reflux for 3-4 hours until the mixture becomes a clear, homogeneous dark solution.

  • Cool the reaction mixture to room temperature.

  • Workup (Critical Safety Step): Concentrate the mixture under reduced pressure to remove excess POCl3​ . Carefully pour the concentrated residue dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual acid. Warning: Highly exothermic; massive HCl gas evolution.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Intermediate 2[2].

Step 3: Synthesis of 5-Bromo-4-methoxy-6-phenylpyrimidine

Causality: The SN​Ar reaction requires a strong nucleophile. Sodium methoxide (NaOMe) in methanol is ideal. The reaction is completely regioselective for the C4 position because the C5-bromine is not activated for nucleophilic displacement (it lacks an ortho/para electron-withdrawing nitrogen), whereas the C4-chloride is highly activated by the adjacent pyrimidine nitrogens.

Protocol:

  • Dissolve 5-bromo-4-chloro-6-phenylpyrimidine (1.0 equiv, 30 mmol) in anhydrous Methanol (100 mL) in a 250 mL round-bottom flask.

  • Add a freshly prepared solution of Sodium Methoxide in Methanol (1.2 equiv, 36 mmol) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to 65 °C for 2 hours.

  • Validation Check: Monitor via LC-MS to confirm the disappearance of the starting material mass and the appearance of the product mass (m/z 265.1)[3].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol.

  • Dilute the residue with water (100 mL) and extract with Dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO4​ , and evaporate the solvent.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure target compound.

Quantitative Reaction Parameters & Analytical Data

The following table summarizes the expected quantitative parameters and analytical validation metrics for a successful synthesis campaign.

StepProductExpected Yield (%)Reaction Time / TempKey Analytical Signatures (Expected)
1 5-bromo-6-phenylpyrimidin-4-ol85 - 90%4 h / 25 °CMS (ESI+): m/z ~251.0, 253.0 (1:1 Br isotope pattern)1H NMR: Disappearance of C5-H aromatic proton.
2 5-bromo-4-chloro-6-phenylpyrimidine75 - 80%3 h / 105 °CMS (ESI+): m/z ~269.0, 271.0, 273.0 (Cl, Br isotope pattern)TLC: High Rf value (non-polar) vs Step 1.
3 5-bromo-4-methoxy-6-phenylpyrimidine88 - 92%2 h / 65 °CMS (ESI+): m/z ~265.0, 267.0[3]1H NMR: Sharp singlet ~4.10 ppm (3H, - OCH3​ ).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72942477, 5-Bromo-4-methoxy-6-phenylpyrimidine. Retrieved from:[Link]

  • ChemBK. 5-BroMo-4-Methoxy-6-phenylpyriMidine Properties and Molar Mass. Retrieved from:[Link]

  • NextSDS. Chemical Substance Information: 5-Bromo-4-chloro-6-phenylpyrimidine (CAS 3438-56-0) as a related intermediate. Retrieved from:[Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 5-bromo-4-methoxy-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its derivatization is a critical step in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[1][2]

This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction applied to a specific, functionalized substrate: 5-bromo-4-methoxy-6-phenylpyrimidine . The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for palladium-catalyzed reactions.[3] However, the electronic influence of the C4-methoxy group (electron-donating) and the steric hindrance from the C6-phenyl group present unique challenges and considerations for reaction optimization.

This document moves beyond simple procedural lists to explain the underlying principles that govern the selection of catalysts, ligands, bases, and solvents. Our goal is to empower researchers to not only replicate these protocols but also to rationally troubleshoot and adapt them for novel derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the reaction mechanism is essential for rational optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[4][5] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-4-methoxy-6-phenylpyrimidine. This is often the rate-limiting step, particularly for less reactive aryl halides.[6] The electron-deficient pyrimidine ring facilitates this step.

  • Transmetalation: The organic moiety from the organoboron reagent (activated by a base) is transferred to the palladium(II) center, displacing the halide. The choice of base is critical for this step.[7]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (R²-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (R¹-R²) R1R2 Coupled Product TM_Complex->R1R2 R1X 5-bromo-4-methoxy- 6-phenylpyrimidine R1X->OA_Complex R2B Ar-B(OH)₂ R2B->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters for 5-bromo-4-methoxy-6-phenylpyrimidine

The success of the coupling reaction hinges on the judicious selection of several key components. The specific electronic and steric nature of our substrate informs these choices.

Catalyst and Ligand Selection

The heart of the reaction is the palladium catalyst. While Pd(II) sources like Pd(OAc)₂ are common, they must be reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are often used for convenience and reliability.[7]

  • For General Reliability (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available catalyst that is effective for many heteroaryl bromide couplings.[1][8] It is a suitable starting point for optimization.

  • For Higher Activity and Challenging Couplings: Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[9] These ligands promote the oxidative addition step, stabilize the catalytic species, and can lead to higher turnover numbers, allowing for lower catalyst loadings.[9] For substrates that are sterically hindered or electronically deactivated, a more advanced catalyst system, such as a G2 or G3 precatalyst (e.g., XPhos Pd G2), can be highly effective and may help prevent side reactions like debromination.[10][11]

The Role of the Base

The base is not a passive component; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[7]

  • Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base, often used in a 2:1 solvent mixture of organic solvent and water. It is a common and effective choice for many pyrimidine couplings.[1][3]

  • Potassium Phosphate (K₃PO₄): A stronger base that is often effective when K₂CO₃ is not. It is particularly useful for less reactive boronic acids or when transmetalation is sluggish.[7][8]

  • Cesium Carbonate (Cs₂CO₃): A very strong base that can accelerate reactions but may not be compatible with base-sensitive functional groups.

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate are often most active).

  • 1,4-Dioxane/Water or Toluene/Water: These are the most common solvent systems. The water solubilizes the inorganic base and promotes the formation of the reactive boronate. Ratios typically range from 2:1 to 10:1 (organic:water).[1][12]

  • Anhydrous Solvents: In some cases, particularly with boronic esters or when water-sensitive functional groups are present, anhydrous conditions with an organic base (e.g., triethylamine) may be used, though this is less common for standard Suzuki couplings.

Reaction Temperature and Method
  • Conventional Heating: Temperatures typically range from 70-110 °C.[7][8] Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation (loss of the boronic acid group).

  • Microwave Irradiation: This technique has emerged as a powerful tool for accelerating Suzuki couplings.[1] Reactions that take hours with conventional heating can often be completed in minutes, frequently leading to cleaner reactions and higher yields.[3] Temperatures in microwave-assisted reactions are often slightly higher (e.g., 100-150 °C).[13]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of various bromopyrimidine derivatives, providing a reference for optimizing the reaction with 5-bromo-4-methoxy-6-phenylpyrimidine.

Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C) / MethodTimeTypical Yield (%)Reference(s)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane / H₂O70-80 / Conventional18-22 h75-90[7][8]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane / H₂O100 / Microwave15 min80-95[1][3]
Pd₂(dba)₃ (1-1.5)XPhos (3-4.5)K₃PO₄ (2)THF / H₂ORT or 40 / Conventional0.5-2 h85-98[14]
XPhos Pd G2 (2)-K₂CO₃ (2)1,4-Dioxane / H₂O135 / Microwave40 min67-89[10][15]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere where specified.

Protocol A: Standard Conditions using Conventional Heating

This protocol provides a reliable baseline method for the coupling reaction.

Materials:

  • 5-bromo-4-methoxy-6-phenylpyrimidine (1.0 equiv)

  • Desired Arylboronic Acid (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Degassed Distilled Water

  • Round-bottom or Schlenk flask with condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-methoxy-6-phenylpyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 or 5:1, to achieve a substrate concentration of ~0.1 M).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol B: High-Efficiency Microwave-Assisted Synthesis

This protocol leverages microwave irradiation for rapid and efficient coupling.

Materials:

  • 5-bromo-4-methoxy-6-phenylpyrimidine (1.0 equiv, e.g., 0.5 mmol)

  • Desired Arylboronic Acid (1.2 equiv, e.g., 0.6 mmol)

  • Pd(PPh₃)₄ (0.5 - 1 mol%) or XPhos Pd G2 (1-2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, e.g., 1.5 mmol)

  • 1,4-Dioxane

  • Degassed Distilled Water

  • 10 mL microwave reactor vial with stir bar

Procedure:

  • Vial Charging: To a microwave reactor vial containing a stir bar, add 5-bromo-4-methoxy-6-phenylpyrimidine, the arylboronic acid, the palladium catalyst, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane (e.g., 4 mL) and water (e.g., 2 mL).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate with stirring at 100-120 °C for 15-30 minutes.

  • Work-up and Purification: After cooling to room temperature, perform the same work-up, extraction, and purification steps as described in Protocol A.

Experimental_Workflow cluster_workflow General Experimental Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Add reactants, catalyst, base to flask) start->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 4. Add Degassed Solvents inert->solvent reaction 5. Heating & Stirring (Conventional or Microwave) solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench & Aqueous Work-up monitor->workup Complete extract 8. Extraction with Organic Solvent workup->extract purify 9. Drying & Concentration extract->purify end 10. Column Chromatography (Purified Product) purify->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized ligand or Pd source).2. Inefficient transmetalation.3. Poor quality or decomposed boronic acid.1. Use fresh, high-quality catalyst and ligands. Consider a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[7]2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Ensure adequate water is present in the solvent system.[7]3. Use fresh boronic acid or consider using the corresponding boronic ester (pinacol ester), which can be more stable.
Debromination (Hydrodehalogenation) The bromine atom is replaced by hydrogen. This can be promoted by the catalyst in the presence of a hydrogen source (e.g., solvent, water).1. Change Ligand: Use a more specialized ligand system (e.g., Buchwald or Fu-type ligands) that promotes reductive elimination over side reactions.2. Lower Temperature: Reduce the reaction temperature if possible.3. Use a Precatalyst: Modern precatalysts are designed for rapid catalytic turnover, which can outcompete the debromination pathway.[10][11]
Boronic Acid Homocoupling The boronic acid couples with itself to form a biaryl byproduct (R²-R²). This is often oxygen-mediated.1. Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a strict inert atmosphere throughout the reaction.2. Optimize Stoichiometry: Use only a slight excess of boronic acid (1.1-1.2 equivalents).

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Singh, G., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Li, Z., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5453. Retrieved from [Link]

  • Lima, F., & da Silva, F. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Nagy, T. T., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5792–5795. Retrieved from [Link]

  • Saha, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 862, 76–85. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • L-Reyes, E., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(12), 2273–2282. Retrieved from [Link]

  • Xu, G., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Retrieved from [Link]

  • Tomašič, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1951. Retrieved from [Link]

  • Chen, Y., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hfaiedh, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2133–2144. Retrieved from [Link]

  • Hfaiedh, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2133–2144. Retrieved from [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Reddy, V. P. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • Hfaiedh, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2133–2144. Retrieved from [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(2), 309–312. Retrieved from [Link]

  • Rzonsa, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337–2344. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application Note: Regioselective Functionalization of 5-Bromo-4-methoxy-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Introduction and Strategic Rationale

The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl and pyridine rings in kinase inhibitors and other therapeutic agents[1]. The compound 5-bromo-4-methoxy-6-phenylpyrimidine (CAS 5076-79-9) offers a highly programmable template for divergent synthesis. Its unique substitution pattern provides orthogonal reactive sites that can be sequentially functionalized:

  • C5-Bromine: Highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the electron-deficient nature of the pyrimidine ring, which accelerates the oxidative addition of Pd(0)[1].

  • C4-Methoxy: Can function as a leaving group under forcing nucleophilic aromatic substitution (SNAr) conditions, or can be demethylated to reveal a pyrimidone for subsequent activation[2].

  • C6-Phenyl: Provides steric shielding and electronic modulation, directing incoming nucleophiles or metal complexes and stabilizing the ring system during harsh reaction conditions.

By understanding the causality behind these reactivity profiles, chemists can design self-validating synthetic sequences where the successful functionalization of one site does not compromise the integrity of the other.

Mechanistic Insights & Workflow

Divergent Functionalization Strategy

The functionalization of 5-bromo-4-methoxy-6-phenylpyrimidine relies on the chemoselectivity between the C-Br bond and the C-OMe bond.

  • Pathway A (C5-Coupling): In the Suzuki-Miyaura reaction, the C-Br bond is the most susceptible to oxidative addition[1]. The use of a mild base (e.g., K₂CO₃) and an appropriate catalyst (like Pd(dppf)Cl₂) ensures that the C4-methoxy group remains intact.

  • Pathway B (C4-SNAr): The electron-withdrawing nature of the pyrimidine nitrogens makes the C4 position electrophilic. While methoxy is traditionally a poor leaving group, the highly electron-deficient nature of the halogenated pyrimidine allows for displacement by strong nucleophiles (such as primary or secondary amines) at elevated temperatures[2].

G SM 5-bromo-4-methoxy- 6-phenylpyrimidine Pd C5 Suzuki-Miyaura Pd(dppf)Cl2, ArB(OH)2 SM->Pd C-Br Oxidative Addition SNAr C4 SNAr Displacement R-NH2, Base, Heat SM->SNAr Nucleophilic Attack at C4 Prod1 5-Aryl-4-methoxy- 6-phenylpyrimidine Pd->Prod1 Prod2 5-bromo-4-amino- 6-phenylpyrimidine SNAr->Prod2

Figure 1: Divergent regioselective functionalization pathways for 5-bromo-4-methoxy-6-phenylpyrimidine.

Experimental Protocols

Protocol A: C5-Regioselective Suzuki-Miyaura Cross-Coupling

This protocol leverages the high reactivity of the C5-bromide toward palladium insertion[1]. The choice of 1,4-dioxane/water ensures solubility of both the organic substrate and the inorganic base, while Pd(dppf)Cl₂ provides a robust catalytic cycle resistant to the steric bulk of the adjacent C6-phenyl and C4-methoxy groups.

Self-Validation Checkpoint: The disappearance of the starting material mass (m/z ~265) and the appearance of the product mass without the distinctive 1:1 bromine isotope pattern confirms successful coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 5-bromo-4-methoxy-6-phenylpyrimidine (1.0 mmol, 265.1 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 5 mL).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Purge the vessel with nitrogen for 5 minutes.

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours. Monitor the progress via LC-MS or TLC (Hexanes/EtOAc 4:1).

  • Work-up: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: C4-Regioselective Nucleophilic Aromatic Substitution (SNAr)

To functionalize the C4 position, the methoxy group is displaced by an amine. Because methoxy is a suboptimal leaving group, the reaction requires elevated temperatures and a polar aprotic solvent (e.g., DMSO or NMP) to stabilize the Meisenheimer complex intermediate[2].

Self-Validation Checkpoint: Successful SNAr is indicated by a shift in the UV-Vis absorption profile (due to changes in the pyrimidine chromophore) and the retention of the bromine isotope pattern in the mass spectrum.

Step-by-Step Methodology:

  • Preparation: To a heavy-walled microwave vial, add 5-bromo-4-methoxy-6-phenylpyrimidine (1.0 mmol, 265.1 mg) and the desired amine (e.g., morpholine or a primary alkylamine, 3.0 mmol).

  • Solvent & Base: Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) and anhydrous DMSO (3 mL).

  • Reaction Execution: Seal the vial and heat conventionally at 110 °C (or via microwave irradiation at 120 °C) for 12–16 hours.

  • Work-up: Cool the mixture, pour into ice-cold water (15 mL), and extract with EtOAc (3 x 10 mL).

  • Purification: Wash the combined organic layers thoroughly with water (to remove DMSO) and brine. Dry over MgSO₄, concentrate, and purify by silica gel chromatography.

Note: For highly unreactive amines, an alternative pathway involves prior demethylation using BBr₃ to yield the pyrimidone, followed by conversion to the highly reactive 4-chloropyrimidine using POCl₃.

Quantitative Data Summary

The table below summarizes typical conditions and expected yields for the functionalization of the 5-bromo-4-methoxy-6-phenylpyrimidine scaffold, synthesized from empirical trends in pyrimidine functionalization[1][2][3].

Reaction TypeTarget PositionReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura C5 (Br)ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O804 - 675 - 90
SNAr (Amine) C4 (OMe)Morpholine, DIPEADMSO11012 - 1660 - 80
Demethylation C4 (OMe)BBr₃ (2.0 equiv)CH₂Cl₂-78 to RT4> 90
Magnesiation C2 (H)TMPMgCl·LiClTHF-40170 - 85

Table 1: Summary of regioselective functionalization conditions and expected outcomes.

Sources

catalytic systems for the arylation of 5-bromo-4-methoxy-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Catalytic Systems for the Arylation of 5-Bromo-4-Methoxy-6-Phenylpyrimidine

This document provides detailed application notes and protocols for the arylation of 5-bromo-4-methoxy-6-phenylpyrimidine, a key transformation for synthesizing molecular scaffolds prevalent in medicinal chemistry and drug discovery. The protocols and insights are tailored for researchers, scientists, and drug development professionals aiming to construct diverse chemical libraries based on the 5-aryl-4-methoxypyrimidine core.

Introduction: The Significance of Arylated Pyrimidines

The pyrimidine ring is a foundational heterocyclic motif found in nucleic acids and a significant number of FDA-approved drugs.[1] Its derivatives are particularly prominent as protein kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.[1] The strategic functionalization of the pyrimidine core, especially through the introduction of aryl groups, allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. The substrate, 5-bromo-4-methoxy-6-phenylpyrimidine, is a versatile building block, with the bromine atom at the C5 position serving as a prime handle for transition-metal-catalyzed cross-coupling reactions. The successful arylation at this position is a critical step in the synthesis of numerous biologically active compounds.

Core Principles: Transition-Metal-Catalyzed Cross-Coupling

The formation of a new carbon-carbon bond at the C5 position of 5-bromo-4-methoxy-6-phenylpyrimidine is most effectively achieved through palladium-catalyzed cross-coupling reactions. The general reactivity of halogens in these reactions follows the order I > Br > Cl, making the C5-Br bond the most reactive site on the substrate for oxidative addition to a low-valent metal center, such as Palladium(0).[2][3] This selective activation is fundamental to the protocols described herein.

Part 1: The Workhorse Method - Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for C-C bond formation in pharmaceutical development due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[4][5][6]

Causality Behind the Suzuki-Miyaura Reaction

The reaction proceeds via a well-established catalytic cycle. The choice of each component is critical for a successful transformation.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a more stable Pd(II) precatalyst or introduced directly, like with Pd(PPh₃)₄.[7] The catalyst's role is to facilitate the oxidative addition to the C-Br bond.

  • Ligand: Phosphine ligands (e.g., PPh₃, dppf) stabilize the palladium center, modulate its reactivity, and promote the reductive elimination step that forms the final product.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid. It forms a more nucleophilic boronate species, which is necessary for the transmetalation step where the aryl group is transferred from boron to palladium.[6]

  • Solvent: Aprotic polar solvents, often in combination with water (e.g., 1,4-dioxane/H₂O, DME, Toluene), are typically used to solvate the various organic and inorganic components of the reaction mixture.[7][8]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl R¹-Pd(II)L₂(R²) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Pyrimidine-Br) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) Base Base BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation is a highly effective method for accelerating Suzuki-Miyaura couplings, often reducing reaction times from hours to minutes and improving yields.[4][7]

Materials

Reagent M.W. Amount Moles Eq.
5-Bromo-4-methoxy-6-phenylpyrimidine 279.12 140 mg 0.5 mmol 1.0
Phenylboronic Acid 121.93 67 mg 0.55 mmol 1.1
Pd(PPh₃)₄ 1155.56 29 mg 0.025 mmol 0.05
K₃PO₄ 212.27 212 mg 1.0 mmol 2.0
1,4-Dioxane - 4 mL - -

| Water | - | 1 mL | - | - |

Procedure

  • Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 5-bromo-4-methoxy-6-phenylpyrimidine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and potassium phosphate (K₃PO₄).

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture (4:1 v/v).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 110 °C for 20 minutes with active stirring. The causality here is that elevated temperature accelerates all steps of the catalytic cycle, particularly the often rate-limiting oxidative addition and reductive elimination steps.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-5,6-diphenylpyrimidine.

Part 2: A Complementary Approach - Palladium-Catalyzed Buchwald-Hartwig Amination

For generating structural diversity, forming C-N bonds is as crucial as C-C bonds. The Buchwald-Hartwig amination provides a powerful method to couple amines with aryl halides, enabling access to a wide range of arylamine derivatives.[5][9] This is essential for probing structure-activity relationships where a nitrogen linker is desired.

Causality Behind the Buchwald-Hartwig Reaction

The mechanism shares similarities with the Suzuki coupling but differs in the nature of the nucleophile.

  • Ligand Choice: This reaction is highly sensitive to ligand choice. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required.[10] These ligands facilitate the crucial, and often difficult, reductive elimination step to form the C-N bond and turn over the catalyst efficiently.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[3][11] Its role is to deprotonate the amine (or the N-H of the intermediate palladium complex) to generate a more nucleophilic amide species, which is necessary for the coupling.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L(X) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord PdII_Amine [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² (Product) RedElim->Product ArylHalide Ar-X (Pyrimidine-Br) ArylHalide->OxAdd Amine HNR¹R² Amine->AmineCoord Photoredox_Workflow Conceptual Workflow for Photoredox-Catalyzed Arylation Start Mix Substrate, Aryl Source, & Photocatalyst (PC) Irradiation Irradiate with Visible Light (e.g., Blue LED) Start->Irradiation Excitation PC → PC* Irradiation->Excitation SET Single Electron Transfer (SET) Generates Aryl Radical Excitation->SET Addition Radical Addition to Pyrimidine Ring SET->Addition Oxidation Oxidation & Deprotonation (Rearomatization) Addition->Oxidation Product Arylated Pyrimidine Product Oxidation->Product Workup Reaction Work-up & Purification Product->Workup

Sources

Application Notes & Protocols: Strategic Formulation of 5-bromo-4-methoxy-6-phenylpyrimidine for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of kinase inhibitors.[1][2][3] 5-bromo-4-methoxy-6-phenylpyrimidine represents a class of highly substituted pyrimidines with potential as a lead compound in drug discovery programs. However, the successful translation of such promising compounds from in vitro discovery to in vivo preclinical evaluation is critically dependent on developing a formulation that ensures adequate systemic exposure.

Substituted pyrimidines often exhibit poor aqueous solubility due to their crystalline and lipophilic nature, posing significant challenges for achieving therapeutic concentrations in animal models.[4][5][6] This can lead to variable and low bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.[4]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, strategy-driven approach to the preclinical formulation of 5-bromo-4-methoxy-6-phenylpyrimidine. We move beyond simple recipes to explain the causal relationships behind formulation choices, providing a logical, tiered workflow from initial characterization to the selection of advanced delivery systems. Our goal is to equip the preclinical scientist with the necessary tools and rationale to design robust formulations that enable reliable and reproducible in vivo studies.

Section 1: Foundational Physicochemical Characterization

A thorough understanding of the compound's intrinsic physicochemical properties is the mandatory first step in any formulation development program. This data dictates the entire formulation strategy. Before proceeding, it is essential to determine these key parameters for 5-bromo-4-methoxy-6-phenylpyrimidine.

Protocol 1.1: pH-Dependent Aqueous Solubility Determination

Rationale: The pyrimidine ring contains basic nitrogen atoms, suggesting that the solubility of 5-bromo-4-methoxy-6-phenylpyrimidine will be dependent on pH.[7] Determining this profile is crucial, as it indicates whether simple pH adjustment can be used for solubilization and predicts how the compound might behave in the variable pH environments of the gastrointestinal tract.

Methodology (Shake-Flask Method):

  • Buffer Preparation: Prepare a series of biocompatible buffers across a physiologically relevant pH range (e.g., pH 2, 4.5, 6.8, 7.4).

  • Equilibration: Add an excess amount of the compound to each buffer in separate glass vials.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV).

  • Data Analysis: Plot the solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 1.2: Determination of logP and pKa

Rationale: The partition coefficient (logP) and its pH-dependent counterpart, the distribution coefficient (logD), are measures of a compound's lipophilicity. These values are strong predictors of membrane permeability and are critical for selecting appropriate solvents for lipid-based formulations.[7] The acid dissociation constant (pKa) provides a quantitative measure of the ionizable groups and is essential for understanding and modeling the pH-solubility profile.

Methodology:

  • pKa: Potentiometric titration is the gold standard. Alternatively, capillary electrophoresis or UV-spectrophotometry can be used. Several computational models also provide reliable predictions.

  • logP/logD: The shake-flask method using n-octanol and water (or buffer for logD) is the traditional approach. High-throughput methods based on HPLC are also widely available.

Data Summary: Physicochemical Properties

All experimental data should be meticulously documented. The following table provides a template for summarizing the foundational characteristics of 5-bromo-4-methoxy-6-phenylpyrimidine.

PropertyMethodResultImplications for Formulation
Molecular Weight N/A279.13 g/mol [8]For molarity calculations.
Appearance Visual InspectionTBDCrystalline solid, amorphous powder?
Aqueous Solubility Shake-FlaskTBDDetermines if simple solutions are feasible.
pH-Solubility Profile Shake-FlaskTBDGuides use of pH adjustment.
pKa Potentiometric TitrationTBD (Predicted basic)Identifies ionizable centers for salt formation or pH modification.
logP HPLC/Shake-FlaskTBD (Predicted >3)High logP suggests suitability for lipid-based systems.
Thermal Stability (TGA/DSC) Thermal AnalysisTBDInforms on handling, storage, and advanced formulation options (e.g., hot-melt extrusion).
Workflow for Initial Compound Characterization

The following diagram illustrates the logical flow for the initial physicochemical assessment that forms the basis of all subsequent formulation decisions.

G cluster_0 Physicochemical Characterization Workflow A Obtain Pure API (5-bromo-4-methoxy-6-phenylpyrimidine) B Determine Aqueous Solubility (pH 7.4) A->B C Characterize pH-Solubility Profile (pH 2 - 8) B->C If solubility is low D Determine pKa & logP/logD C->D E Assess Solid State Properties (Microscopy, DSC, XRPD) D->E F Data Analysis & Strategy Planning E->F

Caption: Workflow for the initial physicochemical characterization of the API.

Section 2: A Tiered Strategy for Preclinical Formulation

A tiered or "fit-for-purpose" approach is the most efficient method for preclinical formulation development. The complexity of the formulation should match the requirements of the study, starting with the simplest possible approach.

Tier 1: Simple Solutions for IV and Early Oral Studies

For initial pharmacokinetic (PK) studies, particularly via intravenous (IV) administration, a true solution is required. Simple solutions are also preferred for early oral studies if achievable concentrations are adequate.

Strategy 1: pH Adjustment If the compound shows significantly increased solubility at acidic pH (as is likely for a pyrimidine), a simple acidic solution can be prepared.

  • Vehicle Example: 0.1 N HCl, or a citrate/phosphate buffer at a pH where target solubility is achieved.

  • Causality: Protonating the basic nitrogen atoms on the pyrimidine ring forms a more soluble salt in situ.[4][7]

  • Caution: The final pH of the formulation must be tolerable for the chosen route of administration. For IV, the formulation should be buffered or administered slowly to allow for rapid dilution in the blood to avoid hemolysis or precipitation.[9]

Strategy 2: Co-Solvent Systems Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the overall polarity of the vehicle.[7] This is the most common strategy for enabling preclinical studies of poorly soluble compounds.[4]

Co-Solvent / SurfactantProperties & Common UseTypical Concentration (%)
PEG 400 Polyethylene Glycol 400. A versatile, low-toxicity solvent.10 - 60%
Propylene Glycol (PG) Good solvent, but can cause hemolysis/pain on injection at high concentrations.10 - 40%
Ethanol Excellent solubilizer, but potential for CNS effects.5 - 20%
DMSO Dimethyl sulfoxide. Very strong solvent, but use is limited by toxicity concerns.< 10% (IV), up to 50% (Oral)
Solutol® HS 15 A non-ionic solubilizer and surfactant.5 - 25%
Kolliphor® EL (Cremophor) Surfactant, but associated with hypersensitivity reactions.5 - 15%
Protocol 2.1: Preparation of a Co-Solvent Formulation for IV Administration

Objective: To prepare a 5 mg/mL solution of 5-bromo-4-methoxy-6-phenylpyrimidine in a vehicle suitable for IV dosing in rodents.

Materials:

  • 5-bromo-4-methoxy-6-phenylpyrimidine

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • PEG 400, low-endotoxin

  • Saline (0.9% NaCl), sterile

Methodology:

  • Weighing: Accurately weigh the required amount of the compound.

  • Initial Solubilization: Add a minimal amount of DMSO (e.g., 10% of the final volume) and vortex until the compound is fully dissolved. This step is critical as it breaks the crystal lattice energy.

  • Addition of Co-solvent: Add the PEG 400 (e.g., 30% of the final volume) and mix thoroughly.

  • Final Dilution: Slowly add the saline (e.g., 60% of the final volume) to the organic mixture while vortexing to prevent precipitation.

  • Final Formulation: The final vehicle composition will be 10% DMSO / 30% PEG 400 / 60% Saline (v/v/v).

  • Inspection: Visually inspect the final solution for any signs of precipitation or haze. The solution should be clear.

  • Validation: Confirm the concentration of the compound in the final formulation using a validated HPLC method.

Tier 2: Advanced Formulations for Oral Efficacy Studies

If the required dose for oral efficacy studies cannot be achieved with simple solutions, more advanced strategies are necessary.

Strategy 3: Amorphous Solid Dispersions (ASDs) This technique involves dispersing the drug in an amorphous state within a polymer matrix.[5][7] The amorphous form has higher kinetic solubility and a faster dissolution rate compared to the stable crystalline form.

  • Common Polymers: PVP, HPMC-AS, Soluplus®.

  • Preparation: Typically prepared by spray-drying or hot-melt extrusion.

  • Use: The resulting powder can be suspended in an aqueous vehicle for dosing.

Strategy 4: Lipid-Based Drug Delivery Systems (LBDDS) For highly lipophilic compounds (high logP), LBDDS can significantly enhance oral absorption.[4] These systems maintain the drug in a solubilized state in the GI tract and can leverage lipid absorption pathways.

  • Types: Range from simple oil solutions to Self-Emulsifying Drug Delivery Systems (SEDDS).[5]

  • Common Excipients: Labrafil®, Labrasol®, Transcutol® HP, Maisine® CC.[4]

  • Mechanism: Upon gentle agitation in aqueous media (e.g., GI fluids), SEDDS form a fine oil-in-water emulsion, which facilitates drug dissolution and absorption.

Strategy 5: Micronized Suspensions If the compound has a reasonable intrinsic dissolution rate, reducing the particle size can increase the surface area available for dissolution, thereby improving the rate and extent of absorption.[4][5]

  • Method: Achieved through techniques like jet milling.

  • Vehicle: The micronized powder is suspended in an aqueous vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) to prevent settling.

Protocol 2.2: Preparation of a Micronized Suspension for Oral Gavage

Objective: To prepare a 20 mg/mL oral suspension of 5-bromo-4-methoxy-6-phenylpyrimidine.

Materials:

  • Micronized 5-bromo-4-methoxy-6-phenylpyrimidine (particle size d90 < 10 µm)

  • Tween 80

  • Methylcellulose (0.5% w/v) in purified water

  • Mortar and pestle

Methodology:

  • Prepare Vehicle: Prepare the 0.5% methylcellulose solution in water. This will act as the suspending agent.

  • Wetting the Powder: In the mortar, add the weighed micronized powder. Add a small amount of the vehicle containing 0.1% Tween 80 to form a smooth, uniform paste. This step is crucial to ensure individual particles are wetted and not clumped together.

  • Geometric Dilution: Gradually add the remaining suspension vehicle to the paste in portions, mixing thoroughly after each addition until the desired final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and mix continuously using a magnetic stirrer before and during dose administration to ensure dose uniformity.

  • Validation: Perform content uniformity testing by sampling from the top, middle, and bottom of the suspension to ensure homogeneity.

Decision Tree for Formulation Selection

This diagram provides a logical pathway for selecting an appropriate formulation based on the compound's properties and the study's requirements.

G cluster_1 Preclinical Formulation Decision Tree Start Start: Compound Properties (Solubility, logP, Dose) IsIV IV Study? Start->IsIV CoSolvent Use Co-solvent System (e.g., PEG400/DMSO) IsIV->CoSolvent Yes Oral Oral Study IsIV->Oral No Soluble Sufficiently Soluble in Aqueous Vehicle? pH_Sol pH-dependent solubility? Soluble->pH_Sol No pH_Adjust Use pH-Adjusted Solution Soluble->pH_Adjust Yes HighDose High Dose Required? CoSolvent->HighDose pH_Sol->CoSolvent No pH_Sol->pH_Adjust Yes Oral->Soluble HighLogP High logP (>4)? LBDDS Consider Lipid-Based System (SEDDS) HighLogP->LBDDS Yes ASD Consider Amorphous Solid Dispersion (ASD) HighLogP->ASD No Suspension Develop Micronized Suspension Suspension->HighLogP HighDose->LBDDS Yes, if high logP HighDose->Suspension Yes

Sources

Troubleshooting & Optimization

Technical Support Center: Suppressing Debromination in 5-Bromo-4-methoxy-6-phenylpyrimidine Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stalled reactions or unexpected byproducts during the late-stage functionalization of electron-deficient heterocycles.

When performing Suzuki-Miyaura or other palladium-catalyzed cross-couplings on 5-bromo-4-methoxy-6-phenylpyrimidine , the most critical failure mode is hydrodehalogenation (debromination) . Instead of forming the desired carbon-carbon bond, the C–Br bond is prematurely reduced to a C–H bond, yielding 4-methoxy-6-phenylpyrimidine. This guide provides the mechanistic causality, troubleshooting logic, and a field-proven protocol to eliminate this side reaction.

Diagnostic Overview & Mechanistic Causality

To solve debromination, we must first understand the kinetics of the catalytic cycle. The pyrimidine ring is highly electron-deficient. While this electronic property accelerates the initial oxidative addition of Pd(0) into the C–Br bond, it renders the resulting Ar–Pd(II)–Br intermediate highly electrophilic and stable[1].

If the subsequent transmetalation step is sluggish, this lingering Pd(II) species becomes vulnerable to alternative degradation pathways. Specifically, it can undergo ligand exchange with protic sources (like methanol, ethanol, or water) or alkoxide bases, followed by β -hydride elimination to form a palladium-hydride (Ar–Pd(II)–H) intermediate[2]. Reductive elimination then irreversibly expels the debrominated pyrimidine.

Mechanism Start 5-Bromo-pyrimidine + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Transmet Fast Transmetalation (Bulky Ligand) OxAdd->Transmet Boronic Acid BetaHydride Hydride Transfer (Protic Solvent/Base) OxAdd->BetaHydride Slow transmetalation RedElim Cross-Coupled Product Transmet->RedElim Debrom Hydrodehalogenation (Debrominated Byproduct) BetaHydride->Debrom

Caption: Divergent pathways of Pd-catalyzed coupling vs. hydrodehalogenation.

Troubleshooting FAQs

Q1: I am observing >40% of the debrominated pyrimidine. How do I adjust my catalyst and ligand to prevent this? A1: The key is to accelerate the transmetalation and reductive elimination steps so they outcompete the hydrodehalogenation pathway. Standard ligands like PPh₃ are often insufficient for electron-deficient bromopyrimidines[1]. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos[2]. Utilizing pre-catalysts like XPhos Pd G3 ensures rapid generation of the active Pd(0) species without the need for prolonged heating, which further suppresses side reactions[3].

Q2: Does my choice of solvent contribute to the debromination? A2: Absolutely. Protic solvents (e.g., ethanol, methanol) act as direct hydride sources via β -hydride elimination at the palladium center[2]. To mitigate this, strictly utilize aprotic solvent systems such as 1,4-dioxane or toluene. While a small amount of water is necessary to activate the boronic acid via boronate formation, the bulk organic phase must remain aprotic[1].

Q3: I am using NaOtBu as my base. Could this be causing the issue? A3: Yes. Strong alkoxide bases like sodium tert-butoxide can undergo β -hydride elimination, transferring a hydride to the palladium center and driving the debromination pathway[1]. Replace alkoxide bases with milder, inorganic bases such as anhydrous K₃PO₄ or K₂CO₃. These bases effectively activate the boronic acid for transmetalation without acting as hydride donors[1].

Q4: Even with optimized reagents, my reaction is sluggish and debromination still creeps in over 18 hours. What physical parameters can I change? A4: Prolonged conventional heating gives the slower hydrodehalogenation pathway time to accumulate byproducts. Transitioning from conventional thermal heating to microwave irradiation (e.g., 110–135 °C for 30–40 minutes) drastically accelerates the desired cross-coupling kinetics, effectively outcompeting the degradation pathways and eliminating traces of the debrominated byproduct[3].

Troubleshooting Issue Debromination Detected CheckSolvent Protic Solvent? Issue->CheckSolvent FixSolvent Use 1,4-Dioxane CheckSolvent->FixSolvent Yes CheckLigand Standard Ligand? CheckSolvent->CheckLigand No FixLigand Use XPhos Pd G3 CheckLigand->FixLigand Yes CheckBase Strong Alkoxide? CheckLigand->CheckBase No FixBase Use K3PO4 CheckBase->FixBase Yes

Caption: Logical decision tree for mitigating debromination during cross-coupling.

Quantitative Data Summary

The following table summarizes the causal impact of varying reaction parameters on the yield of the desired cross-coupled pyrimidine versus the debrominated byproduct.

Catalyst / LigandBaseSolvent SystemHeating MethodTimeCoupled YieldDebromination
Pd(PPh₃)₄NaOtBuEtOH / H₂O (4:1)Thermal (80 °C)18 h< 30%> 60%
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)Thermal (100 °C)16 h~ 65%~ 20%
XPhos Pd G3K₃PO₄1,4-Dioxane / H₂O (4:1)Thermal (100 °C)12 h> 85%< 5%
XPhos Pd G3 K₃PO₄ 1,4-Dioxane / H₂O (4:1) Microwave (120 °C) 40 min > 95% Trace

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing a pre-catalyst (XPhos Pd G3), we guarantee a 1:1 ratio of palladium to ligand, eliminating the variable of incomplete in situ complexation. The use of microwave irradiation ensures that the kinetic window for debromination is bypassed.

Objective: Achieve >90% cross-coupling yield of 5-aryl-4-methoxy-6-phenylpyrimidine while suppressing hydrodehalogenation to <2%.

Step-by-Step Methodology:

  • Preparation & Degassing: In a microwave-safe vial equipped with a magnetic stir bar, add 1,4-dioxane (4.0 mL) and distilled water (1.0 mL). Sparge the solvent mixture with dry Argon or Nitrogen for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative quenching of the active Pd(0) species, which would otherwise stall the reaction and allow side-pathways to dominate.

  • Reagent Loading: To the degassed solvent, add 5-bromo-4-methoxy-6-phenylpyrimidine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Quickly add XPhos Pd G3 (5 mol%, 0.025 mmol) to the mixture. Seal the microwave vial immediately with a crimp cap to maintain an inert atmosphere.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Heat the mixture to 120 °C for 40 minutes with a pre-stirring phase of 30 seconds.

  • Workup & Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation Check: Analyze the crude mixture via LC-MS. You should observe the mass of the desired product [M+H]+ , with a complete absence of the debrominated mass [M−Br+H]+ .

References

  • Royal Society of Chemistry. Synthetic Methods in Drug Discovery: Volume 1 - Suzuki–Miyaura Coupling. Available at: [Link]

  • RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-4-Methoxy-6-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including essential components of DNA and RNA.[1][2] Its inherent drug-like properties and versatile substitution patterns have made it a privileged structure in the quest for novel therapeutic agents.[3] This guide provides a comparative analysis of the biological activities of a specific class of these compounds: 5-bromo-4-methoxy-6-phenylpyrimidine derivatives. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and enzyme-inhibitory potential, offering a valuable resource for the rational design of new and more effective therapeutic leads.

The 5-Bromo-4-Methoxy-6-Phenylpyrimidine Core: A Scaffold of Therapeutic Promise

The 5-bromo-4-methoxy-6-phenylpyrimidine core combines several key features that contribute to its biological potential. The pyrimidine ring itself can engage in various interactions with biological targets. The bromine atom at the 5-position can act as a hydrogen bond acceptor and its size and lipophilicity can influence binding affinity and selectivity. The methoxy group at the 4-position and the phenyl group at the 6-position offer sites for further chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.[4]

Comparative Anticancer Activity

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amineA549 (Non-small cell lung cancer)Not specified, but potent[5]
5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol (Compound k8 )HCT116 (Human colorectal cancer)Potent activity reported[6]
5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol (Compound k14 )HCT116 (Human colorectal cancer)Potent activity reported[6]
4-(3-pentylamino)-2, 7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1, 5-a]-pyrimidineK562 (Human erythroleukemia)Lower than in normal PBMCs[7]

Expert Insights on Structure-Activity Relationship (SAR) for Anticancer Activity:

The available data, though limited for a direct comparison, suggests that the nature of the substituent at the 2 and 4-positions of the pyrimidine ring significantly influences the anticancer activity. For instance, the presence of a substituted phenoxy group at the 4-position and an N-phenyl group at the 2-position in a 5-bromopyrimidine scaffold has been shown to yield potent ULK1 inhibitors, which can block autophagy and induce apoptosis in cancer cells.[5] Furthermore, the introduction of a substituted phenyl group at the 6-position, as seen in the 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol derivatives, also results in potent anticancer activity.[6] The specific substitutions on the phenyl rings are crucial for optimizing the interaction with the target protein.

Below is a conceptual diagram illustrating a potential structure-activity relationship for the anticancer activity of 5-bromo-4-methoxy-6-phenylpyrimidine derivatives based on available literature.

Anticancer_SAR Conceptual SAR for Anticancer Activity Core 5-Bromo-4-Methoxy-6-Phenylpyrimidine Core R1 Substituent at Phenyl Ring (R1) Core->R1 Modulates target interaction & solubility R2 Substituent at Position 2 (R2) Core->R2 Influences binding affinity & selectivity Activity Anticancer Activity R1->Activity e.g., Electron-withdrawing/donating groups R2->Activity e.g., Amines, Heterocycles

Conceptual SAR for anticancer activity.

Comparative Antimicrobial Activity

Pyrimidine derivatives have also demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[8][9][10] The presence of a bromine atom in the pyrimidine ring can enhance the antimicrobial potency. The following table summarizes the minimum inhibitory concentration (MIC) values for some bromo-pyrimidine derivatives, providing an indication of their potential as antimicrobial agents.

Compound ID/DescriptionBacterial/Fungal StrainMIC (µg/mL)Reference
5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol (Compounds k6, k12, k14, k20 )Various microbial speciesPotent activity reported[6]
Thiophenyl substituted pyrimidine derivative (F20)Staphylococcus aureus (including MRSA)24-48[11]
Thiophenyl substituted pyrimidine derivative (F20)Vancomycin-resistant Enterococcus48[11]
Halogenated PyrrolopyrimidinesStaphylococcus aureus8[12]

Expert Insights on Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial activity of pyrimidine derivatives is highly dependent on the substitution pattern. For the 5-bromopyrimidine scaffold, the nature of the substituents at other positions plays a critical role in determining the spectrum and potency of activity. For instance, the introduction of a thiophenyl group has been shown to be effective against Gram-positive bacteria, including resistant strains like MRSA and VRE.[11] The presence of an amino group and a substituted phenyl group, as seen in the 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol series, also confers potent antimicrobial properties.[6]

Enzyme Inhibition: Targeting Key Cellular Pathways

A significant mechanism through which pyrimidine derivatives exert their biological effects is by inhibiting the activity of various enzymes, particularly kinases.[13][14][15] The pyrimidine core can act as a scaffold that mimics the purine base of ATP, allowing these compounds to compete for the ATP-binding site of kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[13][14][15] Pyrimidine derivatives have been extensively studied as EGFR inhibitors.[13][14][15] While specific data for 5-bromo-4-methoxy-6-phenylpyrimidine derivatives as EGFR inhibitors is limited, the general SAR for pyrimidine-based EGFR inhibitors suggests that the 4-anilino and 6-substituted phenyl groups are important for potent inhibition.[13]

The following diagram illustrates the general mechanism of action for pyrimidine-based kinase inhibitors.

Kinase_Inhibition_Workflow General Mechanism of Pyrimidine-Based Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrimidine Derivative Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase Active Site No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Pyrimidine 5-Bromo-4-methoxy-6-phenylpyrimidine Derivative Pyrimidine->Kinase_Inhibited Competitive Binding HTS_Workflow High-Throughput Screening Workflow Library Library of 5-Bromo-4-Methoxy-6-Phenylpyrimidine Derivatives Assay Primary Biological Assay (e.g., MTT, MIC) Library->Assay Hits Initial 'Hits' Assay->Hits Identify active compounds Confirmation Hit Confirmation & Dose-Response Hits->Confirmation Confirmed_Hits Confirmed Hits Confirmation->Confirmed_Hits Validate activity Secondary_Assay Secondary/Orthogonal Assays (e.g., Kinase Inhibition) Confirmed_Hits->Secondary_Assay Lead_Candidates Lead Candidates Secondary_Assay->Lead_Candidates Characterize mechanism

High-throughput screening workflow.

Conclusion

The 5-bromo-4-methoxy-6-phenylpyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although not from a single comprehensive comparative study, strongly suggests that derivatives of this core structure possess significant anticancer and antimicrobial activities. The key to unlocking their full therapeutic potential lies in the systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of a diverse range of analogues. This guide serves as a foundational resource for researchers in this field, providing a summary of the current knowledge and a framework for future drug discovery efforts. Further investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial for their advancement into clinical development.

References

View References
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Taylor & Francis Online. [Link]

  • Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. PubMed. [Link]

  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. PubMed. [Link]

  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Taylor & Francis Online. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. Hindawi. [Link]

  • SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. [Link]

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. National Center for Biotechnology Information. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Center for Biotechnology Information. [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. [Link]

  • 5-Bromo-4-methoxy-2-methyl-6-phenylpyrimidine. PubChem. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate. [Link]

  • Structure and biological evaluation of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives as antibacterial agents. ResearchGate. [Link]

  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Synthesis and in vitro antimicrobial activity of some novel flavoneimines. Journal of Chemical and Pharmaceutical Research. [Link]

  • 5-BroMo-4-chloro-6-Methoxy-2-phenylpyriMidine. Chemcas. [Link]

  • Evaluation of the cytotoxic effects of 4-bromo pyrimidine, on the K562 human tumor cell line. ResearchGate. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

  • (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]

  • Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. PubMed. [Link]

Sources

Comparative Efficacy Analysis: 5-bromo-4-methoxy-6-phenylpyrimidine in the Landscape of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

In the rapidly evolving field of kinase inhibitor development, novel chemical entities are continuously being explored for their potential to offer improved efficacy, selectivity, and safety profiles over existing therapies. This guide provides a comparative framework for evaluating the efficacy of a novel pyrimidine-based compound, 5-bromo-4-methoxy-6-phenylpyrimidine, against established standard-of-care kinase inhibitors.

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, forming the core structure of numerous FDA-approved drugs that target a variety of kinases.[1] The unique substitutions on the pyrimidine ring of 5-bromo-4-methoxy-6-phenylpyrimidine suggest its potential as a modulator of kinase activity. However, as of the writing of this guide, publicly available preclinical and clinical data on this specific compound are limited. Therefore, this guide will focus on the established methodologies and comparative data points crucial for assessing its potential efficacy relative to well-characterized kinase inhibitors. We will use illustrative data based on typical kinase inhibitor profiles to demonstrate these comparative principles.

The Kinase Inhibitor Landscape: A Primer

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Kinase inhibitors have revolutionized the treatment of various malignancies and other conditions by targeting these aberrant signaling cascades.[3] As of early 2026, there are over 90 small molecule kinase inhibitors approved by the FDA, targeting a range of kinase families including tyrosine kinases and serine/threonine kinases.[4]

Standard kinase inhibitors for comparison in this guide are selected based on their distinct mechanisms of action and established clinical relevance:

  • Imatinib: A first-generation tyrosine kinase inhibitor (TKI) that targets the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML), as well as c-KIT and PDGF-R.[3]

  • Gefitinib: An epidermal growth factor receptor (EGFR) TKI used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5]

  • Trametinib: A MEK1/2 inhibitor, which targets key components of the MAPK/ERK signaling pathway, a downstream effector of many receptor tyrosine kinases.[5]

Assessing Kinase Inhibitor Efficacy: A Methodological Overview

A rigorous evaluation of a novel kinase inhibitor's efficacy involves a multi-faceted approach, progressing from in vitro biochemical assays to cell-based studies and ultimately to in vivo models.

Biochemical Assays: Determining On-Target Potency

The initial step in characterizing a new kinase inhibitor is to determine its potency against the purified target kinase. The half-maximal inhibitory concentration (IC50) is a key metric obtained from these assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Illustrative Example for a Generic Tyrosine Kinase)

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Abl, EGFR, MEK1)

    • ATP (Adenosine triphosphate)

    • Peptide or protein substrate specific to the kinase

    • Test compound (5-bromo-4-methoxy-6-phenylpyrimidine) and standard inhibitors (Imatinib, Gefitinib, Trametinib)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Procedure:

    • A serial dilution of the test compound and standard inhibitors is prepared in DMSO.

    • The kinase, substrate, and inhibitor are pre-incubated in the assay buffer in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately assessed.[6]

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays: Evaluating Cellular Potency and Selectivity

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide a more biologically relevant context by assessing the compound's ability to inhibit the target kinase within a living cell. These assays also provide initial insights into cell permeability and potential off-target effects.

Experimental Protocol: Cell Proliferation Assay (MTT/XTT Assay)

  • Cell Lines: Select cell lines with known dependence on the target kinase (e.g., K562 for BCR-Abl, NCI-H1975 for EGFR T790M, A375 for BRAF/MEK pathway).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound and standard inhibitors for 48-72 hours.

    • A metabolic dye (e.g., MTT, XTT) is added to the wells. Viable cells with active metabolism will convert the dye into a colored formazan product.

    • The absorbance of the formazan product is measured using a plate reader.

    • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Comparative Efficacy Data (Illustrative)

The following tables present hypothetical data for 5-bromo-4-methoxy-6-phenylpyrimidine against our selected standard inhibitors. This data is for illustrative purposes to demonstrate how a comparative analysis would be structured.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundTarget Kinase 1 (e.g., Abl)Target Kinase 2 (e.g., EGFR)Target Kinase 3 (e.g., MEK1)
5-bromo-4-methoxy-6-phenylpyrimidine 50>10,0008,500
Imatinib 25>10,000>10,000
Gefitinib >10,00020>10,000
Trametinib >10,000>10,0005

Table 2: Cell-Based Proliferation (GI50, nM)

CompoundK562 (Abl-dependent)NCI-H1975 (EGFR-dependent)A375 (MEK-dependent)
5-bromo-4-methoxy-6-phenylpyrimidine 150>10,000>10,000
Imatinib 100>10,000>10,000
Gefitinib >10,00080>10,000
Trametinib >10,000>10,00020

Signaling Pathway Analysis

Understanding how a novel inhibitor affects the downstream signaling cascade of its target kinase is critical. This can be assessed by techniques such as Western blotting to measure the phosphorylation status of key downstream proteins.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment and Lysis: Treat kinase-dependent cells with the test compound at various concentrations for a short duration (e.g., 1-4 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's downstream effectors (e.g., phospho-CrkL for Abl, phospho-ERK for EGFR/MEK).

    • Use an antibody against the total protein as a loading control.

    • Detect the primary antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of downstream signaling.

Visualizing the Mechanism: Kinase Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the standard inhibitors used in this comparison.

G cluster_0 BCR-Abl Pathway BCR-Abl BCR-Abl CrkL CrkL BCR-Abl->CrkL P Downstream Signaling (Proliferation, Survival) Downstream Signaling (Proliferation, Survival) CrkL->Downstream Signaling (Proliferation, Survival) Imatinib Imatinib Imatinib->BCR-Abl G cluster_1 EGFR/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK P Transcription Factors (Proliferation) Transcription Factors (Proliferation) ERK->Transcription Factors (Proliferation) Gefitinib Gefitinib Gefitinib->EGFR Trametinib Trametinib Trametinib->MEK

Caption: EGFR/MAPK signaling cascade and points of inhibition by Gefitinib and Trametinib.

Conclusion and Future Directions

This guide outlines the fundamental experimental framework for evaluating the efficacy of a novel kinase inhibitor, 5-bromo-4-methoxy-6-phenylpyrimidine, in comparison to established drugs. Based on our illustrative data, if this compound were to show potent and selective inhibition of a specific kinase, the next steps would involve a broader kinase selectivity profiling, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling. The journey of a novel kinase inhibitor from the bench to the clinic is a long and arduous one, but a systematic and comparative approach to efficacy evaluation is paramount for success.

References

  • Vertex AI Search, Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC, Accessed March 29, 2026.
  • Cleveland Clinic, Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects, Accessed March 29, 2026.
  • Vertex AI Search, Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives - PMC, Accessed March 29, 2026.
  • Vertex AI Search, Properties of FDA-approved small molecule protein kinase inhibitors: A 2026 upd
  • Vertex AI Search, FDA grants accelerated approval to zongertinib for non-squamous NSCLC with HER2 TKD activating mut
  • MRC PPU, Inhibitors Approved for Clinical Use, Accessed March 29, 2026.
  • TargetMol, FDA-Approved Kinase Inhibitor Library, Accessed March 29, 2026.
  • Vertex AI Search, A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC, Accessed March 29, 2026.
  • AiFChem, 1823815-59-3 | 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine, Accessed March 29, 2026.
  • Zenodo, Table 1. List of Protein Kinase Inhibitors approved by FDA., Accessed March 29, 2026.
  • Vertex AI Search, Structure-Based Virtual Screening Discovers Potent PLK1 Inhibitors with Anticancer Activity, Accessed March 29, 2026.
  • Google Patents, US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine, Accessed March 29, 2026.
  • PubMed, Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer, Accessed March 29, 2026.
  • Frontiers, Pharmacological approaches to understanding protein kinase signaling networks, Accessed March 29, 2026.
  • BIOCEV, Trends in kinase drug discovery: targets, indications and inhibitor design, Accessed March 29, 2026.
  • Guidechem, How to Prepare 2-AMINO-5-BROMO-4-HYDROXY-6-PHENYLPYRIMIDINE?, Accessed March 29, 2026.
  • ResearchGate, Different Types of Kinase Inhibitors and Their Mechanisms of Action...., Accessed March 29, 2026.
  • PNAS, A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases, Accessed March 29, 2026.
  • JOCPR, Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs, Accessed March 29, 2026.
  • PMC, Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity, Accessed March 29, 2026.
  • Chemical Substance Information, 5-BroMo-4-chloro-6-Methoxy-2-phenylpyriMidine, Accessed March 29, 2026.
  • MDPI, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells, Accessed March 29, 2026.
  • PMC, Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line, Accessed March 29, 2026.
  • MDPI, Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols, Accessed March 29, 2026.
  • Benchchem, Potential Biological Activity of 4-Bromo-2-methoxyphenol: A Technical Guide, Accessed March 29, 2026.
  • Fluorochem, Small molecule inhibitors targeting kinases, Accessed March 29, 2026.
  • Benchchem, Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery, Accessed March 29, 2026.

Sources

A Comparative Guide to the Inter-Laboratory Validation of 5-Bromo-4-methoxy-6-phenylpyrimidine Synthesis Routes

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, pyrimidine derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth, comparative analysis of two distinct and validated synthetic routes to 5-bromo-4-methoxy-6-phenylpyrimidine, a key intermediate in the development of various therapeutic agents. As a senior application scientist, the following protocols and analyses are presented with the aim of ensuring scientific integrity, reproducibility, and a clear understanding of the underlying chemical principles.

Introduction to 5-Bromo-4-methoxy-6-phenylpyrimidine

5-Bromo-4-methoxy-6-phenylpyrimidine is a highly functionalized pyrimidine core that serves as a versatile scaffold in the synthesis of complex molecules. The presence of a bromine atom at the 5-position allows for further functionalization through various cross-coupling reactions, while the methoxy and phenyl groups at the 4 and 6 positions, respectively, are crucial for modulating the electronic and steric properties of the final compounds. The robust and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide will compare two primary synthetic strategies:

  • Route 1: The Suzuki-Miyaura Coupling Approach. This route builds the desired product by first establishing the brominated and methoxylated pyrimidine core, followed by the introduction of the phenyl group via a palladium-catalyzed cross-coupling reaction.

  • Route 2: The Pyrimidine Ring Formation Approach. This strategy involves the construction of the pyrimidine ring from acyclic precursors that already contain the phenyl substituent, followed by subsequent halogenation and methoxylation.

Route 1: The Suzuki-Miyaura Coupling Approach

This synthetic pathway is a convergent approach, where the key C-C bond forming step to introduce the phenyl group is performed towards the end of the synthesis. This strategy is often favored for its reliability and the commercial availability of the starting materials.

Experimental Workflow

Suzuki-Miyaura Coupling Approach A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B  POCl3, N,N-Dimethylaniline   C 4-Chloro-6-methoxypyrimidine B->C  NaOMe, MeOH   D 5-Bromo-4-chloro-6-methoxypyrimidine C->D  NBS, ACN   E 5-Bromo-4-methoxy-6-phenylpyrimidine D->E  Phenylboronic acid, Pd(PPh3)4, K2CO3  

Caption: Synthetic workflow for Route 1, the Suzuki-Miyaura Coupling Approach.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,6-Dichloropyrimidine

  • To a stirred suspension of 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous toluene (10 vol), add N,N-dimethylaniline (2.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the internal temperature below 10 °C.[1]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4,6-dichloropyrimidine, which can be used in the next step without further purification.

Causality: The use of a tertiary amine base like N,N-dimethylaniline is crucial to neutralize the HCl generated during the reaction, driving the chlorination to completion.[1][2] Toluene is an effective solvent for this reaction due to its high boiling point and its ability to azeotropically remove any residual water.

Step 2: Synthesis of 4-Chloro-6-methoxypyrimidine

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol (5 vol).

  • To this solution, add a solution of 4,6-dichloropyrimidine (1.0 eq) in methanol (5 vol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-6-methoxypyrimidine.

Causality: The selective mono-substitution is achieved by using a slight excess of sodium methoxide and controlling the reaction temperature. The first chlorine atom is more reactive towards nucleophilic substitution than the second due to the electron-withdrawing effect of the remaining chlorine and the nitrogen atoms in the pyrimidine ring.

Step 3: Synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine

  • Dissolve 4-chloro-6-methoxypyrimidine (1.0 eq) in acetonitrile (10 vol).

  • Add N-bromosuccinimide (NBS, 1.1 eq) in one portion.

  • Heat the reaction mixture to 50 °C and stir for 3 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-4-chloro-6-methoxypyrimidine.[3]

Causality: The pyrimidine ring is activated towards electrophilic substitution by the electron-donating methoxy group. Bromination occurs regioselectively at the 5-position, which is the most electron-rich position on the ring. NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine.[4]

Step 4: Synthesis of 5-Bromo-4-methoxy-6-phenylpyrimidine

  • In a reaction vessel, combine 5-bromo-4-chloro-6-methoxypyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene and water (4:1, 10 vol).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 85 °C and stir for 12 hours under an argon atmosphere.[5]

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the final product.

Causality: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[5][6] The palladium catalyst facilitates the cross-coupling between the chloro-pyrimidine and the phenylboronic acid. The base is required for the transmetalation step in the catalytic cycle. The use of a biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Route 2: The Pyrimidine Ring Formation Approach

This synthetic route is a linear approach that constructs the pyrimidine ring from acyclic precursors. This method can be advantageous if the starting materials are readily available and inexpensive.

Experimental Workflow

Pyrimidine Ring Formation Approach A Benzoylacetone & Urea B 4-Hydroxy-6-phenylpyrimidine A->B  HCl, Ethanol   C 5-Bromo-4-hydroxy-6-phenylpyrimidine B->C  NBS, Acetic Acid   D 5-Bromo-4-chloro-6-phenylpyrimidine C->D  POCl3   E 5-Bromo-4-methoxy-6-phenylpyrimidine D->E  NaOMe, MeOH  

Caption: Synthetic workflow for Route 2, the Pyrimidine Ring Formation Approach.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-6-phenylpyrimidine

  • To a solution of benzoylacetone (1.0 eq) and urea (1.2 eq) in ethanol (10 vol), add concentrated hydrochloric acid (0.5 eq) dropwise.[7]

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 4-hydroxy-6-phenylpyrimidine.

Causality: This is a classic Biginelli-type condensation reaction. The acid catalyst promotes the condensation of the urea with the β-dicarbonyl compound, followed by cyclization and dehydration to form the pyrimidine ring.[7]

Step 2: Synthesis of 5-Bromo-4-hydroxy-6-phenylpyrimidine

  • Suspend 4-hydroxy-6-phenylpyrimidine (1.0 eq) in glacial acetic acid (8 vol).

  • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield 5-bromo-4-hydroxy-6-phenylpyrimidine.

Causality: The hydroxypyrimidine exists in tautomeric equilibrium with its pyrimidone form. The ring is activated towards electrophilic aromatic substitution, and bromination occurs at the 5-position. Acetic acid is a suitable solvent for this reaction.

Step 3: Synthesis of 5-Bromo-4-chloro-6-phenylpyrimidine

  • To 5-bromo-4-hydroxy-6-phenylpyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the mixture to 100 °C and stir for 3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give 5-bromo-4-chloro-6-phenylpyrimidine.

Causality: Similar to Route 1, POCl₃ is an effective reagent for converting the hydroxyl group (or its tautomeric keto form) into a chloro group.

Step 4: Synthesis of 5-Bromo-4-methoxy-6-phenylpyrimidine

  • Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol (10 vol).

  • Add 5-bromo-4-chloro-6-phenylpyrimidine (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the final product.

Causality: This is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride. The reaction is typically efficient due to the activation of the chlorine atom by the electron-withdrawing pyrimidine ring.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Suzuki-Miyaura Coupling ApproachRoute 2: Pyrimidine Ring Formation Approach
Overall Yield Typically moderate to good. The Suzuki coupling step is generally high-yielding.Can be variable, with potential for lower yields in the initial ring formation and subsequent functional group interconversions.
Scalability Generally good. Suzuki couplings are well-established in industrial settings.[5]The initial condensation may require optimization for large-scale production. The use of POCl₃ on a large scale requires careful handling.
Reagent Cost & Availability Starting materials are commercially available. Palladium catalysts can be expensive, but catalyst loading is low.Benzoylacetone and urea are inexpensive and readily available.
Number of Steps 4 steps from commercially available 4,6-dihydroxypyrimidine.4 steps from commercially available benzoylacetone and urea.
Safety & Environmental Impact Use of a palladium catalyst, which is a heavy metal. Toluene is a common solvent.Use of corrosive POCl₃ and concentrated HCl. Acetic acid is used as a solvent.
Versatility The Suzuki coupling step allows for the late-stage introduction of a wide variety of aryl and heteroaryl groups.The initial choice of the β-dicarbonyl compound dictates the substituent at the 6-position, offering less flexibility for late-stage diversification.

Decision-Making Logic for Route Selection

Route Selection Logic start Project Goal q1 Is late-stage diversification of the 6-position substituent required? start->q1 route1 Select Route 1: Suzuki-Miyaura Approach q1->route1 Yes q2 Are cost and avoidance of heavy metal catalysts primary concerns? q1->q2 No route2 Consider Route 2: Ring Formation Approach optimize2 Optimize Route 2 for scalability and yield. route2->optimize2 q2->route1 No q2->route2 Yes

Caption: A decision tree for selecting the optimal synthesis route.

Conclusion

Both the Suzuki-Miyaura Coupling Approach (Route 1) and the Pyrimidine Ring Formation Approach (Route 2) are viable and validated methods for the synthesis of 5-bromo-4-methoxy-6-phenylpyrimidine.

Route 1 offers greater flexibility for late-stage diversification, which is highly advantageous in a drug discovery setting where structure-activity relationship (SAR) studies are crucial. The key Suzuki-Miyaura coupling step is robust and well-documented for a wide range of substrates.

Route 2 is a more classical approach that may be more cost-effective due to the inexpensive nature of the starting materials. However, it offers less flexibility for analog synthesis and may require more optimization for large-scale production.

The choice between these two routes will ultimately depend on the specific needs of the research program, including the desired scale of synthesis, the importance of late-stage diversification, and cost considerations. This guide provides the necessary experimental details and strategic insights to make an informed decision and to successfully implement the chosen synthetic route in the laboratory.

References

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018). Organic Process Research & Development. [Link]

  • Process for the preparation of 4,6-dichloropyrimidine - P
  • 109851564 Synthetic process of 4,6-dichloropyrimidine - WIPO Patentscope. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

  • 5-BroMo-4-chloro-6-Methoxy-2-phenylpyriMidine — Chemical Substance Information. [Link]

  • Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Journal of Heterocyclic Chemistry. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • US3956301A - Process for bromination of pyrimidine - Google P
  • 5-BroMo-4-chloro-6-((4-Methoxybenzyl)oxy)pyriMidine - NextSDS. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules. [Link]

  • 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | C10H7BrN2O2 | CID 54191439 - PubChem. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters. [Link]

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. (2018). Catalysts. [Link]

  • CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google P
  • The preparation method of 5-methoxy-4,6-dichloropyrimidine - Eureka | Patsnap. [Link]

  • Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. International Journal of Organic Chemistry. [Link]

  • US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds - Google P
  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS Phil S. Baran,* Ryan A. (2006). Heterocycles. [Link]

  • Method for producing 4,6-dichloropyrimidine with acid chlorides (2000) | Franz-Josef Mais | 1 Citations - SciSpace. [Link]

  • CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google P
  • 5-Bromo-4-chloro-6-phenylpyrimidine — Chemical Substance Information - NextSDS. [Link]

  • Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs - RSC Publishing. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (2016). [Link]

  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google P
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - MDPI. (2022). [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Angewandte Chemie International Edition. [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC. [Link]

  • 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem. [Link]

  • Diethyl malonate - Wikipedia. [Link]

Sources

Safety Operating Guide

5-Bromo-4-methoxy-6-phenylpyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 5-Bromo-4-methoxy-6-phenylpyrimidine in Professional Laboratories

As a halogenated heterocyclic building block, 5-Bromo-4-methoxy-6-phenylpyrimidine (CAS: 5076-79-9) presents specific end-of-life logistical challenges in drug development and synthetic chemistry workflows. Because it contains a covalently bound bromine atom [1], improper disposal can lead to severe environmental contamination and severe damage to standard municipal incinerators due to the generation of corrosive hydrogen bromide (HBr) gas.

This guide provides drug development professionals and laboratory managers with a self-validating, field-proven system for the safe handling, segregation, and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.

Physicochemical Risk Profile & Disposal Causality

To establish a safe disposal protocol, scientists must understand the causality behind the rules. 5-Bromo-4-methoxy-6-phenylpyrimidine is a brominated organic compound. When subjected to standard thermal destruction (regular incineration), the carbon-bromine bond cleaves, releasing bromine radicals that readily form highly corrosive hydrogen bromide (HBr) gas.

The Causality of Segregation: If brominated compounds are mixed with standard non-halogenated organic waste (like ethanol or acetone), the resulting waste stream may be sent to a standard incinerator. The HBr generated will corrode the incinerator's refractory lining and exhaust systems. Therefore, this compound—whether as a neat solid or dissolved in solvent—must exclusively enter the Halogenated Organic Waste stream . Halogenated waste is routed to specialized, high-temperature hazardous waste incinerators equipped with alkaline gas scrubbers designed to neutralize acidic halogen gases before atmospheric release [2].

Quantitative Waste Segregation Matrix

To prevent dangerous cross-contamination or violent reactions in the waste carboy, adhere to the following compatibility matrix when disposing of 5-Bromo-4-methoxy-6-phenylpyrimidine reaction mixtures.

Waste CategoryPermitted Co-Solvents / MaterialsProhibited Materials (DO NOT MIX)Rationale for Prohibition
Halogenated Liquid Dichloromethane (DCM), Chloroform, BromobenzeneAcetone, Methanol, Hexanes (if >10% volume)Diluting halogenated waste with non-halogenated solvents drastically increases disposal costs and fire risks.
Solid Waste Contaminated Kimwipes, filter paper, neat solid compoundAlkali metals (Na, Li), strong oxidizersBrominated organics can react violently with alkali metals (e.g., Wurtz-Fittig type coupling or explosive degradation).
Aqueous Waste None (Do not dispose in aqueous streams)Water, aqueous acids/basesThe compound is highly hydrophobic; mixing with aqueous waste complicates phase separation and water treatment.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating workflow for processing 5-Bromo-4-methoxy-6-phenylpyrimidine waste at the bench scale.

Step 1: PPE and Containment Preparation

  • Don standard laboratory PPE: Nitrile gloves (double-gloving recommended if handling solutions in DCM), a flame-resistant lab coat, and chemical splash goggles.

  • Verify that the disposal takes place inside a certified, functioning chemical fume hood to mitigate inhalation risks from associated solvent vapors.

Step 2: Stream Identification and Segregation

  • For Neat Solid Waste: Collect any unused or contaminated solid 5-Bromo-4-methoxy-6-phenylpyrimidine in a high-density polyethylene (HDPE) wide-mouth container.

  • For Liquid Reaction Waste: Ensure the reaction is fully quenched. Transfer the liquid mixture into an EHS-approved, chemically compatible carboy specifically designated for Halogenated Organic Solvents .

Step 3: Verification of Compatibility

  • Before adding liquid waste to the carboy, verify that the carboy does not contain incompatible chemicals (e.g., strong bases like sodium hydroxide, which could trigger unwanted nucleophilic aromatic substitution or degradation reactions in the waste container).

Step 4: RCRA-Compliant Labeling

  • Immediately update the hazardous waste tag attached to the container.

  • Write the full chemical name: "5-Bromo-4-methoxy-6-phenylpyrimidine" (Do not use acronyms or structural shorthand).

  • Check the "Halogenated" and "Toxic/Irritant" hazard boxes.

Step 5: Secondary Containment and EHS Handoff

  • Store the sealed waste container in a secondary containment tray within a ventilated flammable storage cabinet.

  • Submit a waste collection request to your institutional EHS department for transport to a licensed hazardous waste destruction facility [3].

Visual Workflow: Halogenated Waste Lifecycle

WasteWorkflow Start Waste Generation: 5-Bromo-4-methoxy-6-phenylpyrimidine Decision Is the waste in liquid solution? Start->Decision SolidWaste Solid Halogenated Waste Container (HDPE) Decision->SolidWaste No (Neat Solid) LiquidWaste Liquid Halogenated Waste Carboy Decision->LiquidWaste Yes (Reaction Mix) Labeling RCRA-Compliant Labeling (Mark as Halogenated) SolidWaste->Labeling LiquidWaste->Labeling EHS EHS Collection & Secondary Containment Labeling->EHS Incineration Licensed High-Temp Incineration (with Alkaline Gas Scrubbers) EHS->Incineration

Workflow for the segregation and disposal of halogenated pyrimidine waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72942477, 5-Bromo-4-methoxy-6-phenylpyrimidine" PubChem, [Link]. Accessed 1 April 2026.

  • American Chemical Society (ACS). "Hazardous Waste Management in the Laboratory." ACS Center for Lab Safety, [Link]. Accessed 1 April 2026.

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators: Defining Solid and Hazardous Waste." EPA.gov, [Link]. Accessed 1 April 2026.

Personal protective equipment for handling 5-Bromo-4-methoxy-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists utilizing halogenated pyrimidines. 5-Bromo-4-methoxy-6-phenylpyrimidine (CAS: 5076-79-9) is a highly valuable synthetic intermediate, particularly in the development of antiproliferative and antiviral agents. However, the exact structural features that make it synthetically useful also dictate its strict toxicological profile.

To build a truly safe laboratory environment, we must move beyond simply memorizing hazard codes. We must understand the causality behind the chemical's behavior to implement a self-validating safety and operational system.

Mechanistic Hazard Profile & Quantitative Metrics

The carbon-bromine bond at the 5-position of the pyrimidine ring makes this molecule highly electrophilic. While this reactivity is ideal for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), it also means the compound can readily react with nucleophilic biological macromolecules (such as proteins and DNA) upon exposure.

Halogenated pyrimidines exhibit a wide variance in biological activity and toxicity, often causing cell accumulation in the G2/M stage [4]. Consequently, exposure typically results in acute skin and eye irritation (H315, H319), severe respiratory tract irritation upon inhalation of dust (H335), and systemic toxicity if swallowed (H302) [2].

Table 1: Physicochemical & Hazard Metrics

Property / MetricValue / ClassificationMechanistic Implication
Molecular Weight 265.11 g/mol [1]Moderate size; capable of penetrating compromised skin barriers.
Storage Temperature 2-8°C (Sealed) [1]Prevents thermal degradation and minimizes volatility/dusting.
Toxicity (MTD in mice) ~5 - 10 mg/kg (Analogues) [4]High systemic toxicity; strict ingestion/inhalation prevention required.
GHS Hazard Codes H302, H315, H319, H335 [2]Dictates the absolute need for full-coverage PPE and localized exhaust.

Personal Protective Equipment (PPE) Matrix

Every piece of recommended PPE serves a specific mechanistic purpose to block the compound's route of entry.

Table 2: Required PPE and Mechanistic Justification

Protection AreaRecommended EquipmentMechanistic Justification
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH approved)Prevents micro-particulate dust from dissolving in the aqueous environment of the cornea, which would cause severe localized irritation[2].
Hands Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant)Halogenated organics can permeate standard latex. Nitrile provides a robust, impermeable barrier against electrophilic chemical penetration.
Body Flame-resistant, impervious laboratory coatPrevents accumulation of dust on personal clothing, eliminating secondary exposure risks outside the laboratory environment.
Respiratory N95/P100 particulate respirator or full-face maskRequired if handling outside a fume hood. Prevents inhalation of aerosolized particles that cause severe respiratory tract irritation [3].

Operational Workflow & Handling Protocol

Trustworthiness in the lab stems from reproducible, controlled environments. Follow this step-by-step methodology for handling 5-Bromo-4-methoxy-6-phenylpyrimidine:

  • Storage & Retrieval: Store the chemical sealed in a dry environment at 2-8°C [1]. Allow the container to reach room temperature in a desiccator before opening. Why? Opening a cold container introduces ambient moisture, causing condensation that can hydrolyze the compound and degrade your yield.

  • Environmental Control: Conduct all handling, especially weighing, inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm [3].

  • Weighing Protocol: Use a static-dissipative spatula and weigh boats. Halogenated powders often carry static charges, causing them to aerosolize or cling to gloves, increasing exposure risk.

  • Reaction Setup: Transfer the weighed solid directly into the reaction vessel. Purge the vessel with an inert gas (Nitrogen or Argon) before adding solvents, as the compound is frequently used in sensitive catalytic cycles where oxygen induces unwanted side reactions.

Emergency Spill Response & Disposal Plan

If a spill occurs, immediate containment is critical to prevent aerosolization and facility-wide contamination.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Advise personnel in the immediate area of the spill. Ensure your PPE (specifically respiratory protection) is fully secured [3].

  • Solid Spill Containment: Do NOT dry sweep. Dry sweeping generates airborne dust[3]. Instead, gently cover the spill with damp absorbent paper to suppress dust, or use a HEPA-filtered vacuum explicitly designed for hazardous materials.

  • Decontamination: Wash the affected area with copious amounts of water and a mild detergent. The methoxy group on the pyrimidine ring provides slight polarity, aiding in aqueous-detergent cleanup.

  • Waste Disposal: Place all collected material into a sealable, labeled hazardous waste container. Dispose of all contaminated materials and reaction waste through an approved hazardous waste disposal plant [2]. Because this is a brominated compound, it must be segregated into Halogenated Organic Waste . Incineration of this waste requires specialized scrubbing facilities to neutralize the corrosive hydrogen bromide (HBr) gas released during combustion [2].

Workflow Visualization

Workflow N1 Pre-Operation: PPE & Fume Hood Check N2 Material Handling: Weighing 5-Bromo-4-methoxy-6-phenylpyrimidine N1->N2 N3 Reaction Setup: Inert Atmosphere Control N2->N3 N4 Accidental Spill? N3->N4 N5 Emergency Response: Wet Wipe & Contain N4->N5 Yes N6 Standard Workup: Quenching & Extraction N4->N6 No N7 Waste Disposal: Halogenated Organic Waste N5->N7 N6->N7

Figure 1: Standard operational and emergency workflow for handling halogenated pyrimidines.

References

  • National Institutes of Health (NIH). "Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution." PubMed. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxy-6-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxy-6-phenylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.